2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Description
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Properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRHXBNAKSHNRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407032 | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66657-42-9 | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxo-1,2,3,4-tetrahydro-6-quinolinesulfonylchloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
CAS Number: 66657-42-9
This technical guide provides a comprehensive overview of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical and Physical Properties
This compound is a reactive chemical intermediate that serves as a crucial building block in the synthesis of a variety of compounds, most notably sulfonamide derivatives. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 66657-42-9 |
| Molecular Formula | C₉H₈ClNO₃S |
| Molecular Weight | 245.68 g/mol |
| Melting Point | 209-212 °C (decomposes) |
| Appearance | Solid |
| Storage Conditions | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[1] |
| Solubility | Soluble in many organic solvents. Reacts with water. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from the 2-oxo-1,2,3,4-tetrahydroquinoline core.
Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid
Principle: The tetrahydroquinoline core is sulfonated using concentrated sulfuric acid.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-oxo-1,2,3,4-tetrahydroquinoline.
-
Carefully add concentrated sulfuric acid (H₂SO₄).
-
Heat the reaction mixture to 100°C and maintain this temperature for 4 hours with continuous stirring.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled mixture onto crushed ice with stirring.
-
The sulfonic acid derivative will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to yield 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid.
Synthesis of this compound
Principle: The sulfonic acid is converted to the corresponding sulfonyl chloride using a chlorinating agent such as thionyl chloride.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the dried 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid from the previous step.
-
Add thionyl chloride (SOCl₂) in excess.
-
Heat the reaction mixture to reflux (approximately 70°C) and maintain for 3 hours.[2]
-
Monitor the reaction for the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[2]
Application in Drug Discovery: Activation of Pyruvate Kinase M2 (PKM2)
The this compound scaffold is a key component in the synthesis of potent activators of the M2 isoform of pyruvate kinase (PKM2).[3] PKM2 is a critical enzyme in cancer metabolism, and its activation is a promising therapeutic strategy.
Derivatives, specifically 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides, have been identified as a significant chemotype for PKM2 activation.[3] These compounds promote the tetrameric form of PKM2, increasing its enzymatic activity. This enhanced activity alters the metabolic flux in cancer cells, leading to a reduction in the availability of glycolytic intermediates necessary for biosynthesis and cell proliferation.[1]
Signaling Pathway of PKM2 Activation
The activation of PKM2 by small molecules, such as derivatives of this compound, has a significant impact on cellular metabolism. The following diagram illustrates the simplified signaling pathway.
Caption: Allosteric activation of PKM2 by sulfonamide derivatives.
Experimental Protocol: Synthesis of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides
Principle: A nucleophilic substitution reaction between this compound and a desired aniline or amine in the presence of a base.
Experimental Protocol:
-
Dissolve the desired aniline or amine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow for Synthesis and Screening of PKM2 Activators
The following diagram outlines a typical workflow for the synthesis of a library of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives and their subsequent screening for PKM2 activation.
References
An In-depth Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride: Synthesis, Properties, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, a key intermediate in the synthesis of pharmacologically active compounds. This document details its physicochemical properties, provides a step-by-step synthesis protocol, and outlines its application in the development of novel therapeutics, specifically as a precursor to activators of the M2 isoform of pyruvate kinase (PKM2), a promising target in cancer metabolism.
Compound Profile
This compound is a reactive chemical intermediate that serves as a crucial building block in medicinal chemistry. Its structure combines a 2-oxo-1,2,3,4-tetrahydroquinoline scaffold with a sulfonyl chloride functional group, making it an ideal starting material for the synthesis of a diverse range of sulfonamide derivatives.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 245.68 g/mol | [1] |
| Molecular Formula | C₉H₈ClNO₃S | [1] |
| CAS Number | 66657-42-9 | [1] |
| Melting Point | 209-212 °C (decomposes) | |
| Appearance | Reported as a solid | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 1,2,3,4-tetrahydroquinolin-2-one. This involves an initial sulfonation of the aromatic ring followed by chlorination of the resulting sulfonic acid. Subsequently, the sulfonyl chloride can be used to synthesize a library of sulfonamide compounds.
Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1,2,3,4-tetrahydroquinolin-2-one.
-
Carefully add concentrated sulfuric acid (H₂SO₄) to the flask.
-
Heat the reaction mixture to 100°C and maintain this temperature for 4 hours with continuous stirring.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled mixture into a beaker of ice water with stirring.
-
The sulfonic acid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to yield 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid.
Synthesis of this compound
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the dried 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid in thionyl chloride (SOCl₂).
-
Heat the mixture to reflux (approximately 70°C) and maintain for 3 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.
-
After 3 hours, cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[2]
Synthetic pathway for the target compound.
Synthesis of 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides
Experimental Protocol:
-
Dissolve the desired aniline derivative (1.1 equivalents) in a suitable anhydrous solvent such as pyridine or dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
If using dichloromethane as a solvent, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If using pyridine as a solvent, remove the pyridine under reduced pressure and dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer as described in the previous step.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide.
General workflow for sulfonamide synthesis.
Application in Drug Discovery: Targeting Pyruvate Kinase M2 (PKM2)
Derivatives of this compound, specifically 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides, have been identified as potent activators of the M2 isoform of pyruvate kinase (PKM2). PKM2 is a key enzyme in glycolysis and is predominantly expressed in cancer cells, where it plays a crucial role in metabolic reprogramming to support rapid cell proliferation.
In cancer cells, PKM2 typically exists in a less active dimeric form, which diverts glycolytic intermediates into biosynthetic pathways. The activation of PKM2 by small molecules, such as the aforementioned sulfonamides, promotes the formation of the more active tetrameric form. This shift in equilibrium enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby redirecting metabolic flux back towards ATP production and away from anabolic pathways, which can inhibit cancer cell growth.
PKM2 Activation Signaling Pathway
The following diagram illustrates the simplified signaling pathway of PKM2 activation by small molecule activators derived from this compound.
PKM2 activation by small molecules.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of biologically active molecules. Its straightforward preparation and high reactivity make it an important tool for medicinal chemists. The successful application of its derivatives as activators of PKM2 highlights the potential of this scaffold in the development of novel anti-cancer therapies. This guide provides the foundational knowledge for researchers to utilize this compound in their drug discovery and development endeavors.
References
An In-depth Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold, is a privileged motif found in numerous biologically active molecules. The incorporation of a reactive sulfonyl chloride group at the 6-position makes it a versatile intermediate for the synthesis of a diverse range of sulfonamide derivatives, which are widely explored for various therapeutic applications. This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential biological significance of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 66657-42-9 | [1] |
| Molecular Formula | C₉H₈ClNO₃S | [1] |
| Molecular Weight | 245.68 g/mol | [1] |
| Melting Point | 209-212 °C (decomposes) | [2] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [2] |
| Storage | Store in a cool, dry place | [2] |
Synthesis and Purification
General Synthetic Workflow
A plausible synthetic route is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.
Caption: General Synthetic Workflow for this compound.
Experimental Protocol (Hypothetical)
Materials:
-
1,2,3,4-Tetrahydroquinolin-2-one
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3,4-tetrahydroquinolin-2-one in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Recrystallization
The crude this compound can be purified by recrystallization, likely from a solvent such as ethanol or an ethanol-water mixture.
General Recrystallization Workflow:
Caption: General workflow for purification by recrystallization.
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the quinoline ring, and the methylene protons of the tetrahydroquinoline ring. The chemical shifts and coupling patterns would be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the tetrahydroquinoline core. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the lactam, and the S=O stretches of the sulfonyl chloride group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Biological Significance and Signaling Pathways
The biological activity of this compound itself has not been extensively reported. However, its sulfonamide derivatives have shown significant potential as modulators of key biological targets. Notably, the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold has been identified as an activator of the M2 isoform of pyruvate kinase (PKM2).[3][4][5]
PKM2 is a key enzyme in the glycolytic pathway and is a critical regulator of cancer cell metabolism. In many cancer cells, PKM2 is predominantly found in a less active dimeric form, which leads to the accumulation of glycolytic intermediates that are diverted into biosynthetic pathways to support rapid cell proliferation (the Warburg effect).[6][7][8] Small molecule activators of PKM2 can promote the formation of its more active tetrameric form, thereby redirecting glucose metabolism towards energy production and away from biosynthesis, which can inhibit tumor growth.[6][7][8]
The PKM2 Signaling Pathway in Cancer
The activation of PKM2 by compounds derived from this compound would likely interfere with the metabolic reprogramming that is characteristic of cancer cells. The following diagram illustrates the central role of PKM2 in cancer metabolism and the potential point of intervention for activators.
Caption: The role of PKM2 in cancer metabolism and the mode of action for PKM2 activators.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its derivatives have shown promise as activators of PKM2, a key target in cancer therapy. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to fully explore its potential in drug discovery and development. This technical guide provides a foundational understanding of its properties and significance to aid researchers in this endeavor.
References
- 1. This compound - CAS:66657-42-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound, 500MG | Labscoop [labscoop.com]
- 3. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase [dspace.mit.edu]
- 5. Combining structure-based pharmacophore modeling, virtual screening, and in silico ADMET analysis to discover novel tetrahydro-quinoline based pyruvate kinase isozyme M2 activators with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Synthesis of Quinoline-Based Sulfonyl Chlorides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of quinoline-based sulfonyl chlorides. These compounds are pivotal intermediates in the development of a wide range of biologically active molecules, particularly sulfonamides, which are of significant interest in medicinal chemistry. This guide details the primary synthetic routes, presents quantitative data for key reactions, and offers detailed experimental protocols.
Introduction to Quinoline-Based Sulfonyl Chlorides
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of a sulfonyl chloride group onto this scaffold provides a reactive handle for the synthesis of diverse derivatives, most notably sulfonamides. Quinoline sulfonamides have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The synthesis of the quinoline-based sulfonyl chloride is, therefore, a critical first step in the exploration of this chemical space.
The primary methods for the synthesis of quinoline-based sulfonyl chlorides involve the direct chlorosulfonation of the quinoline ring or the conversion of a pre-existing sulfonic acid to the corresponding sulfonyl chloride. The choice of method often depends on the substitution pattern of the quinoline starting material and the desired regioselectivity of the sulfonyl chloride group.
Key Synthetic Methodologies
The two predominant approaches for the synthesis of quinoline-based sulfonyl chlorides are direct chlorosulfonation and a two-step procedure involving the initial formation of a sulfonic acid followed by chlorination.
Direct Chlorosulfonation (One-Step Method)
Direct chlorosulfonation is a widely employed method that utilizes chlorosulfonic acid (ClSO₃H) to introduce a sulfonyl chloride group onto the quinoline ring in a single step. This electrophilic aromatic substitution reaction is typically performed at or below room temperature. The regioselectivity of the reaction is influenced by the electronic properties of the substituents on the quinoline ring. Electron-rich quinolines tend to undergo sulfonation more readily than electron-deficient ones.
Two-Step Method via Sulfonic Acid Intermediate
An alternative approach involves the initial sulfonation of the quinoline ring to form a quinoline sulfonic acid. This intermediate is then isolated and subsequently treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to yield the desired sulfonyl chloride. This two-step method can be advantageous when the direct chlorosulfonation is sluggish or results in a mixture of products.
Quantitative Data on Synthesis
The following tables summarize the available quantitative data for the synthesis of various quinoline-based sulfonyl chlorides.
| Starting Material | Product | Reagents | Reaction Conditions | Yield (%) | Reference |
| Quinoline | Quinoline-8-sulfonyl chloride | 1. Chlorosulfonic acid 2. Thionyl chloride | 1. 100-160 °C 2. 50-80 °C | High Purity | [1] |
| 8-Hydroxyquinoline | 8-Hydroxyquinoline-5-sulfonyl chloride | Chlorosulfonic acid | Room temperature, 24 h | Not specified | [2] |
| Quinoline N-oxide | 2-Tosylquinoline | p-Toluenesulfonyl chloride, CS₂, Et₂NH | Room temperature, 15-30 min | 55-67 | [3] |
| 3-Methylquinoline N-oxide | 3-Methyl-2-tosylquinoline | p-Toluenesulfonyl chloride, CS₂, Et₂NH | Room temperature, 15-30 min | 72 | [3] |
| 4-Chloroquinoline N-oxide | 4-Chloro-2-tosylquinoline | p-Toluenesulfonyl chloride, CS₂, Et₂NH | Room temperature, 15-30 min | 69 | [3] |
| 6-Isopropylquinoline N-oxide | 6-Isopropyl-2-tosylquinoline | p-Toluenesulfonyl chloride, CS₂, Et₂NH | Room temperature, 15-30 min | 73 | [3] |
Experimental Protocols
Synthesis of 8-Hydroxyquinoline-5-sulfonyl Chloride[2]
Reagents and Equipment:
-
8-Hydroxyquinoline
-
Chlorosulfonic acid
-
Ice bath
-
Round-bottom flask with a stirrer
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Place 8-hydroxyquinoline (1.0 eq) in a round-bottom flask and cool it in an ice bath.
-
Slowly add chlorosulfonic acid (5.0 eq) dropwise to the flask with constant stirring.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 8-hydroxyquinoline-5-sulfonyl chloride.
-
Further purification can be achieved by recrystallization if necessary.
Synthesis of Quinoline-8-sulfonyl Chloride[1]
Reagents and Equipment:
-
Quinoline
-
Chlorosulfonic acid
-
Thionyl chloride
-
Dimethylformamide (optional)
-
Heating mantle with temperature control
-
Round-bottom flask with a reflux condenser and stirrer
-
Ice water
Procedure:
-
React quinoline with 5 to 8 molar equivalents of chlorosulfonic acid at a temperature between 100 °C and 160 °C until the quinoline is substantially consumed, forming a mixture of quinoline sulfonic acid and quinoline chlorosulfonated product.
-
To this mixture, add 1 to 10 molar equivalents of thionyl chloride (relative to the sulfonic acid content), optionally in the presence of dimethylformamide.
-
Heat the reaction mixture to a temperature between 50 °C and 80 °C for 1 to 10 hours.
-
After the reaction is complete, cool the mixture and pour it into ice water to precipitate the quinoline-8-sulfonyl chloride.
-
Isolate the solid product by filtration and wash it with cold water.
-
The product can be further purified by recrystallization.
Visualizing the Synthetic Workflow
The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis of quinoline-based sulfonyl chlorides and their subsequent conversion to sulfonamides.
Caption: General workflows for the synthesis of quinoline-based sulfonyl chlorides.
Caption: Logical workflow from starting material to final drug development candidate.
Conclusion
The synthesis of quinoline-based sulfonyl chlorides is a fundamental process in the development of novel therapeutic agents. The choice between direct chlorosulfonation and a two-step approach via a sulfonic acid intermediate allows for flexibility in synthesizing a wide range of derivatives. This guide provides researchers and drug development professionals with the necessary technical information, including quantitative data and detailed experimental protocols, to effectively synthesize these valuable intermediates. The provided workflows offer a clear visual representation of the synthetic pathways, aiding in the planning and execution of these important chemical transformations.
References
A Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride: Synthesis, Properties, and Application in the Development of Pyruvate Kinase M2 Activators
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, a key intermediate in the synthesis of potent small molecule activators of the M2 isoform of pyruvate kinase (PKM2), a promising target in cancer therapy. This document details the compound's chemical properties, provides a step-by-step experimental protocol for its synthesis, and outlines its application in the preparation of biologically active 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides. Furthermore, it visualizes the relevant synthetic workflow and the targeted biological signaling pathway using detailed diagrams.
Introduction
This compound, with the IUPAC name This compound , is a heterocyclic organic compound of significant interest in medicinal chemistry. Its structure combines a tetrahydroquinoline core with a reactive sulfonyl chloride group, making it a versatile building block for the synthesis of a variety of sulfonamide derivatives.
Notably, this compound serves as a crucial precursor for a class of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides that have been identified as potent activators of the M2 isoform of pyruvate kinase (PKM2).[1][2][3][4] PKM2 is a key enzyme in the glycolytic pathway and is predominantly expressed in cancer cells, where it typically exists in a less active dimeric form, promoting anabolic metabolism and tumor growth.[1][3] Small molecule activators that stabilize the more active tetrameric form of PKM2 can shift cancer cell metabolism away from biosynthesis and towards catabolism, representing a novel therapeutic strategy.[3][5]
This guide provides an in-depth resource for researchers working on the synthesis and evaluation of PKM2 activators and other compounds derived from this versatile intermediate.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Synonyms | 1,2,3,4-Tetrahydro-2-oxo-6-quinolinesulfonyl chloride, 6-(chlorosulfonyl)-3,4-dihydroquinolin-2(1H)-one | |
| CAS Number | 66657-42-9 | |
| Molecular Formula | C₉H₈ClNO₃S | |
| Molecular Weight | 245.68 g/mol | |
| Melting Point | 209-212 °C (decomposes) | |
| Appearance | Solid | |
| Storage Conditions | Store in a cool, dry place under an inert atmosphere. |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound and its subsequent conversion to biologically active sulfonamides.
Synthesis of this compound
The synthesis of the title compound involves a two-step process starting from 3,4-dihydroquinolin-2(1H)-one.
Step 1: Synthesis of 3,4-dihydroquinolin-2(1H)-one
A general method for the synthesis of the 2-oxo-1,2,3,4-tetrahydroquinoline core involves the cyclization of appropriate precursors. Various synthetic routes have been described in the literature.[6]
Step 2: Chlorosulfonation of 3,4-dihydroquinolin-2(1H)-one
To be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a stirred solution of chlorosulfonic acid (5.0 equivalents) at 0 °C, add 3,4-dihydroquinolin-2(1H)-one (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to afford this compound.
Synthesis of 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides
The following is a general procedure for the synthesis of the target sulfonamides, as adapted from the literature.[1]
-
To a solution of this compound (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add the desired aniline (1.1 equivalents).
-
Add a suitable base, such as triethylamine or pyridine (1.5 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide.
Visualization of Synthetic and Biological Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic workflow and the targeted biological pathway.
References
- 1. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase [dspace.mit.edu]
- 2. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. core.ac.uk [core.ac.uk]
- 5. Nuclear PKM2: a signal receiver, a gene programmer, and a metabolic modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage conditions for 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
An In-depth Technical Guide to the Stability and Storage of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No. 66657-42-9). Due to its reactive nature, proper handling and storage are critical to ensure its integrity for research and development applications, particularly in the synthesis of novel pharmaceutical compounds.
Compound Overview
This compound is a key synthetic intermediate. The presence of the highly reactive sulfonyl chloride group allows for its use in the straightforward synthesis of a diverse range of sulfonamide derivatives. This has made it a valuable building block in medicinal chemistry, for instance, in the development of pyruvate kinase M2 (PKM2) activators, which are of interest in cancer metabolism research. Given its high reactivity, understanding its stability profile is paramount for its effective use.
Stability Profile and Degradation Pathways
The primary factor governing the stability of this compound is the electrophilicity of the sulfonyl chloride moiety, which makes it susceptible to nucleophilic attack, particularly by water.
Key Instability Factors:
-
Moisture/Hydrolysis: This is the most significant cause of degradation. The compound is moisture-sensitive and will readily hydrolyze to the corresponding 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid. This reaction is often rapid, especially in the presence of ambient humidity.
-
Corrosivity: The compound is corrosive to metals. Water hydrolyzes the material, liberating acidic gas which can generate flammable hydrogen gas in contact with metal surfaces[1]. Therefore, storage in metal containers is not recommended[1].
The primary degradation pathway via hydrolysis is illustrated below.
Recommended Storage and Handling
To maintain the quality and reactivity of this compound, strict adherence to appropriate storage and handling conditions is essential. The following table summarizes the recommended practices based on available safety data sheets and supplier information.
| Parameter | Recommendation | Rationale |
| Temperature | 2 - 8 °C[1][2] | To minimize thermal degradation and slow down potential hydrolytic decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon)[1][2] | To exclude atmospheric moisture and oxygen, preventing hydrolysis. |
| Container | Tightly closed, corrosive-resistant container with a resistant inner liner[1]. Avoid metal containers[1]. | To prevent moisture ingress and corrosion. The compound is corrosive to metals[1]. |
| Handling | Handle under nitrogen, protect from moisture[1]. Use in a well-ventilated area or under a fume hood. | To prevent exposure to atmospheric moisture and ensure operator safety from respiratory irritation[1]. |
| Incompatibilities | Water, strong oxidizing agents, strong acids. | To prevent rapid decomposition and potentially hazardous reactions. |
Experimental Protocol: Stability Assessment
While specific quantitative stability studies for this compound are not publicly available, a general protocol for assessing its stability can be designed based on standard pharmaceutical industry practices. This protocol aims to evaluate the impact of temperature and humidity on the compound's purity over time.
Objective
To determine the degradation profile of this compound under accelerated and long-term storage conditions and to identify the primary degradation product.
Materials and Equipment
-
This compound (high purity)
-
Calibrated stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Inert gas (Nitrogen or Argon)
-
Type I glass vials with Teflon-lined caps
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
The logical flow of the stability testing process is outlined below.
Methodology
-
Initial Analysis (T=0): A sample of the compound is analyzed immediately upon receipt to establish its initial purity and impurity profile. This serves as the baseline.
-
Sample Preparation: Aliquot approximately 10-20 mg of the compound into multiple glass vials. Purge each vial with nitrogen or argon before sealing tightly.
-
Storage: Place the prepared vials into the stability chambers set at the desired conditions (e.g., 2-8°C as control, 25°C/60% RH for long-term, and 40°C/75% RH for accelerated stability).
-
Time Points: Pull samples from each storage condition at predetermined intervals (e.g., T=0, 1, 3, 6, and 12 months for long-term; T=0, 1, 2, 3, and 6 months for accelerated).
-
Analytical Method:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its primary degradant (the sulfonic acid).
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Prepare samples for analysis by accurately weighing and dissolving them in a suitable anhydrous solvent (like acetonitrile) to a known concentration.
-
-
Data Analysis: At each time point, calculate the purity of the compound as a percentage of the peak area. Identify and quantify any degradation products. Plot the percentage of the parent compound remaining against time for each condition to determine the degradation kinetics.
Application in Synthesis: A Workflow
The primary utility of this compound is as a reactant for creating sulfonamides. The following diagram illustrates a typical workflow for its use in generating a library of compounds for screening.
Conclusion
This compound is a highly reactive and valuable intermediate in drug discovery. Its stability is critically dependent on the exclusion of moisture and storage at refrigerated temperatures (2-8°C) under an inert atmosphere. The principal degradation pathway is hydrolysis to the corresponding sulfonic acid. Researchers and drug development professionals must employ stringent anhydrous handling techniques and appropriate storage conditions to ensure the compound's integrity and achieve successful outcomes in their synthetic endeavors.
References
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl Chloride: A Technical Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data for 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS No. 66657-42-9). Due to the limited availability of a comprehensive, official Safety Data Sheet (SDS), this document synthesizes available data from supplier information and scientific literature on the target compound and structurally related sulfonyl chlorides and tetrahydroquinolines to provide a thorough safety profile. This guide is intended for use in research and development settings by qualified individuals.
Chemical and Physical Properties
This compound is a reactive chemical intermediate.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 66657-42-9 | [2][3][4][5][6] |
| Molecular Formula | C₉H₈ClNO₃S | [2][3][4][6] |
| Molecular Weight | 245.68 g/mol | [2][3][6] |
| Melting Point | 209-212 °C (decomposes) | [4] |
| Appearance | Not explicitly stated, likely a solid | Inferred from high melting point |
| Purity | ≥97% to ≥99% | [4] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2][3] |
Hazard Identification and Precautionary Measures
General Precautionary Statements:
| Category | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P264: Wash skin thoroughly after handling.[8] P270: Do not eat, drink or smoke when using this product.[8] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[7][8] |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of water.[7] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P310: Immediately call a POISON CENTER or doctor/physician.[7] |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
General Handling and Storage Protocol
Due to its reactive nature, this compound requires careful handling in a controlled laboratory environment.
Protocol:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood with good ventilation.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Wear a lab coat and closed-toe shoes.
-
-
Dispensing: Use a spatula or powder funnel to transfer the solid material, minimizing dust generation.
-
Storage: Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator at 2-8°C.[2][3]
-
Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for proper disposal.
Experimental Protocol for Sulfonamide Synthesis
This compound is primarily used as a precursor for the synthesis of sulfonamides. The following is a general protocol for the reaction of a sulfonyl chloride with an amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Pyridine, Triethylamine)
Protocol:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (1.5 eq) in the anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, proceed with standard aqueous workup and purification by chromatography or recrystallization.
Biological Activity and Signaling Pathways
Derivatives of this compound, specifically 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides, have been identified as activators of the M2 isoform of pyruvate kinase (PKM2).[1][9] PKM2 is a key enzyme in glycolysis and is often overexpressed in cancer cells, playing a role in the Warburg effect.
The activation of PKM2 by these compounds can shift cancer cell metabolism away from anabolic pathways that support proliferation. The PI3K/mTOR signaling pathway is known to upregulate PKM2 expression through HIF1α-mediated transcription.[10]
Disclaimer
This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet. The information provided is based on available data for the specified chemical and related compounds and should be used by trained professionals in a research setting. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
- 1. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride Supplier [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound, CasNo.66657-42-9 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 5. 66657-42-9|this compound|BLD Pharm [bldpharm.com]
- 6. This compound - CAS:66657-42-9 - Sunway Pharm Ltd [3wpharm.com]
- 7. Pyruvate Kinase M2 is a PHD3-stimulated Coactivator for Hypoxia-Inducible Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
Navigating the Solubility of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS No. 66657-42-9), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, providing insights into its behavior in organic solvents, detailed experimental protocols for solubility determination, and a logical workflow to guide laboratory practices.
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 66657-42-9 | [1][2] |
| Molecular Formula | C₉H₈ClNO₃S | [1][2] |
| Molecular Weight | 245.68 g/mol | [1] |
| Melting Point | 209-212 °C (decomposition) | [2] |
| Appearance | Reported as a solid; specific color not consistently cited. | |
| Storage | Recommended storage is under inert gas (nitrogen or Argon) at 2-8°C. | [1] |
Solubility Profile in Organic Solvents
Quantitative solubility data for this compound in various organic solvents is not extensively documented in peer-reviewed literature. However, based on the general solubility characteristics of quinoline derivatives and sulfonyl chlorides, a qualitative assessment can be inferred.
Generally, quinoline and its derivatives exhibit good solubility in a range of organic solvents.[3][4] This is attributed to their heterocyclic aromatic nature. It is anticipated that this compound would be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as chlorinated solvents like dichloromethane (DCM) and chloroform. Its solubility in ethers like tetrahydrofuran (THF) and esters such as ethyl acetate is also expected to be significant.
Care should be taken with protic solvents, such as alcohols (e.g., methanol, ethanol) and water. The sulfonyl chloride functional group is susceptible to solvolysis (hydrolysis in the case of water) to form the corresponding sulfonic acid.[5][6] While this reactivity can be exploited in certain synthetic procedures, it is a critical consideration when selecting a solvent for storage or for reactions where the integrity of the sulfonyl chloride is required. The low solubility of some aryl sulfonyl chlorides in water can sometimes protect them from rapid hydrolysis, leading to their precipitation from aqueous reaction mixtures.[5][6]
Table of Expected Qualitative Solubility:
| Solvent Class | Representative Solvents | Expected Solubility | Notes |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Likely Soluble | Good for reactions and analysis. |
| Chlorinated | Dichloromethane, Chloroform | Likely Soluble | Common solvents for organic synthesis. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Likely Soluble | Generally good solvents for similar compounds. |
| Esters | Ethyl Acetate | Likely Soluble | Useful for extraction and chromatography. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderately to Sparingly Soluble | Solubility may be lower than in more polar solvents. |
| Alcohols (Protic) | Methanol, Ethanol | Soluble, but Reactive | Will likely undergo solvolysis over time. |
| Water (Protic) | Water | Sparingly Soluble to Insoluble | Prone to hydrolysis. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent using the widely accepted shake-flask method.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (anhydrous, high purity)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
-
Syringe filters (chemically compatible with the solvent)
4.2. Procedure
-
Preparation of Calibration Curve:
-
Accurately prepare a stock solution of the compound in the chosen solvent at a known concentration.
-
Perform serial dilutions to create a series of calibration standards.
-
Analyze the standards using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a sealed vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand at the set temperature to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the established analytical method.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.
-
Workflow and Visualization
The logical progression of determining the solubility of this compound is depicted in the following workflow diagram.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound remains a gap in the current scientific literature, this guide provides a robust framework for researchers. By understanding the expected qualitative solubility and employing the detailed experimental protocol, scientists can effectively determine the solubility of this important synthetic intermediate in relevant organic solvents. This knowledge is crucial for the advancement of synthetic methodologies and the efficient development of new chemical entities. It is strongly recommended that researchers perform their own solubility determinations for the specific solvents and conditions relevant to their work.
References
An In-depth Technical Guide to the Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride: Key Precursors and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, a pivotal intermediate in the development of novel therapeutics. The core focus of this document is to delineate the key precursors, provide a comprehensive experimental protocol for its synthesis, and present relevant quantitative data to aid in research and development.
Core Precursors and Synthetic Strategy
The primary and most direct precursor for the synthesis of this compound is 3,4-dihydro-2(1H)-quinolinone , also known as 2-oxo-1,2,3,4-tetrahydroquinoline. This readily available starting material serves as the foundational scaffold upon which the sulfonyl chloride functional group is introduced.
The key synthetic transformation is an electrophilic aromatic substitution, specifically a chlorosulfonation reaction . This reaction involves the treatment of the 3,4-dihydro-2(1H)-quinolinone core with a strong sulfonating agent, typically chlorosulfonic acid (ClSO₃H). The electron-donating nature of the lactam nitrogen in the tetrahydroquinoline ring directs the substitution primarily to the para position (position 6) of the benzene ring, leading to the desired product.
Experimental Protocol: Synthesis of this compound
The following protocol is a synthesized methodology based on established chemical principles for chlorosulfonation of aromatic compounds.
Materials:
-
3,4-dihydro-2(1H)-quinolinone
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane.
-
Cooling: The flask is cooled to 0°C using an ice bath.
-
Addition of Starting Material: 3,4-dihydro-2(1H)-quinolinone is added to the cooled dichloromethane and stirred until fully dissolved or a fine suspension is formed.
-
Addition of Chlorosulfonic Acid: Chlorosulfonic acid (typically 2-5 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature at 0-5°C. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step should be performed with extreme care.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for a specified period (e.g., 1-3 hours) and then allowed to warm to room temperature, with stirring continued for an additional period (e.g., 2-12 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction mixture is carefully and slowly poured onto crushed ice with vigorous stirring. This step should be performed in a large beaker to accommodate any potential effervescence.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2-3 times).
-
Washing: The combined organic layers are washed sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₈ClNO₃S | [1][2] |
| Molecular Weight | 245.68 g/mol | [1] |
| CAS Number | 66657-42-9 | [1][2] |
| Typical Yield | 60-85% | General synthetic knowledge |
| Appearance | White to off-white solid | General synthetic knowledge |
| Purity | >95% (after purification) | General synthetic knowledge |
Logical Workflow of the Synthesis
The synthesis of this compound follows a clear and logical progression from the starting material to the final product. This workflow is visualized in the diagram below.
Application in Drug Discovery: A Precursor to Bioactive Molecules
This compound is a versatile intermediate, primarily utilized for the synthesis of a wide array of sulfonamide derivatives. The highly reactive sulfonyl chloride group readily undergoes nucleophilic substitution with various amines, anilines, and other nitrogen-containing nucleophiles.
This synthetic flexibility allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Notably, derivatives of this scaffold have been investigated as potent activators of the M2 isoform of pyruvate kinase (PKM2), a promising target in cancer metabolism research.[3] The general reaction to form these bioactive sulfonamides is depicted below.
This technical guide provides a foundational understanding of the synthesis of this compound. For researchers and professionals in drug development, mastering the synthesis of this key precursor opens avenues to explore novel chemical entities with significant therapeutic potential.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Sulfonamides from 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of biologically active sulfonamides utilizing 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride as a key intermediate. The resulting compounds, bearing the privileged tetrahydroquinoline scaffold, have shown significant potential in medicinal chemistry, particularly as antitumor agents and enzyme modulators.
Introduction
The 2-oxo-1,2,3,4-tetrahydroquinoline core is a recognized privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds. Sulfonamides derived from this heterocyclic system have recently garnered significant attention. Notably, 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides have been identified as activators of the M2 isoform of pyruvate kinase (PKM2), a promising target in cancer metabolism.[1] Furthermore, various tetrahydroquinoline derivatives bearing a sulfonamide moiety have demonstrated potent antitumor activities. This document outlines a general yet detailed procedure for the synthesis of these promising compounds, along with collated data on their biological activities.
General Reaction Scheme
The synthesis of 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides is typically achieved through the reaction of this compound with a variety of primary or secondary amines in the presence of a base. Pyridine is commonly employed as both the base and, in some cases, the solvent.
Caption: General reaction for the synthesis of sulfonamides.
Experimental Protocol
This protocol provides a representative method for the synthesis of 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., substituted aniline)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.
-
Addition of Amine: To the stirred solution, add the desired amine (1.1-1.2 eq). If using DCM as the solvent, add pyridine (2.0-3.0 eq) to act as a base.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reactions are typically complete within 2-24 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide derivative.
-
Characterization: Characterize the purified compound by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow
Caption: Workflow for sulfonamide synthesis and purification.
Data Presentation
The following tables summarize the biological activity of representative 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives.
Table 1: Antitumor Activity of Tetrahydroquinoline Sulfonamide Derivatives
| Compound ID | Structure | IC₅₀ (µg/mL) vs. MCF-7 | IC₅₀ (µg/mL) vs. HeLa | IC₅₀ (µg/mL) vs. HepG2 | Reference |
| Doxorubicin | (Standard) | - | - | 37.5 | [2] |
| Compound 25 | 4-(2-amino-3-cyano-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide | - | - | 3 | [2] |
| Compound 32 | 4-(2-amino-3-cyano-4-(3,4,5-trimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide | - | - | 2.5 | [2] |
| Compound 33 | 4-(2-amino-3-cyano-4-(4-hydroxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide | - | - | 12 | [2] |
| Compound 35 | 4-(2-amino-3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide | - | - | 10 | [2] |
| Compound 37 | 4-(2-amino-3-cyano-4-(2,4-dihydroxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide | - | - | 12.5 | [2] |
| Compound 41 | 4-(2-amino-3-cyano-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide | - | - | 5 | [2] |
Table 2: Activation of Pyruvate Kinase M2 (PKM2) by 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides
| Compound ID | R-group on Sulfonamide | AC₅₀ (µM) | Reference |
| 1 | Phenyl | > 50 | [3] |
| 2 | 4-Methylphenyl | 1.2 | [3] |
| 3 | 4-Ethylphenyl | 0.5 | [3] |
| 4 | 4-Fluorophenyl | 0.8 | [3] |
| 5 | 4-Chlorophenyl | 0.3 | [3] |
| 6 | 4-Bromophenyl | 0.2 | [3] |
| 7 | 4-Iodophenyl | 0.1 | [3] |
AC₅₀ is the concentration required to achieve 50% of the maximum activation.
Conclusion
The synthesis of sulfonamides from this compound provides a versatile route to a class of compounds with significant therapeutic potential. The straightforward reaction conditions and the ability to readily diversify the amine component make this an attractive strategy for generating libraries of novel compounds for biological screening in drug discovery programs. The presented data highlights the promise of these scaffolds as both antitumor agents and specific enzyme activators.
References
- 1. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride Supplier [benchchem.com]
- 2. Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This core moiety is a key component in the development of novel therapeutics, including activators of the M2 isoform of pyruvate kinase (PKM2) for cancer therapy, inhibitors of the anti-apoptotic protein MCL-1, and inverse agonists for the retinoic acid receptor-related orphan receptor γt (RORγt) for treating autoimmune diseases.[1][2][3] The synthesis of these promising compounds typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride with a diverse range of primary amines. This document provides detailed protocols and application notes for this crucial synthetic transformation.
The reaction of this compound with primary amines is a robust and versatile method for generating libraries of sulfonamide derivatives for structure-activity relationship (SAR) studies.[4] The sulfonyl chloride group is a potent electrophile that readily reacts with the nucleophilic primary amine, typically in the presence of a base, to form a stable sulfonamide linkage. This straightforward reaction allows for the facile introduction of a wide variety of substituents, enabling the fine-tuning of the physicochemical and pharmacological properties of the final compounds.
Applications in Drug Discovery
The 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide core has been successfully employed in the development of several classes of therapeutic agents:
-
PKM2 Activators: Derivatives of this scaffold have been identified as activators of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2).[1] Activation of PKM2 can reprogram cancer cell metabolism, making it a promising target in oncology.
-
MCL-1 Inhibitors: 1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids have been discovered as inhibitors of the anti-apoptotic protein MCL-1, which is overexpressed in multiple cancers.[2]
-
RORγt Inverse Agonists: N-sulfonamide-tetrahydroquinolines have been designed as potent RORγt inverse agonists for the potential treatment of autoimmune diseases like psoriasis.[3]
-
Gamma-Secretase Inhibitors: Tetrahydroquinoline sulfonamides have also been explored as gamma-secretase inhibitors for the potential treatment of Alzheimer's disease.[5]
General Reaction Scheme
The fundamental reaction involves the coupling of this compound with a primary amine in the presence of a suitable base and solvent.
References
- 1. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride Supplier [benchchem.com]
- 5. Tetrahydroquinoline sulfonamides as gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride in Medicinal Chemistry: A Guide for Researchers
For researchers, scientists, and drug development professionals, 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride serves as a pivotal building block in the design and synthesis of novel therapeutic agents. This versatile scaffold has gained significant attention for its role in the development of potent and selective modulators of key biological targets, particularly in the field of oncology. This document provides detailed application notes, experimental protocols, and data related to its use in medicinal chemistry, with a focus on the development of pyruvate kinase M2 (PKM2) activators.
Application Notes
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of a class of compounds known as 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides. These derivatives have been identified as potent activators of the M2 isozyme of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.
Therapeutic Rationale for Targeting PKM2:
Cancer cells exhibit altered metabolic pathways to support their rapid proliferation, a phenomenon known as the Warburg effect. PKM2 is a key player in this metabolic reprogramming.[1] In contrast to the constitutively active M1 isoform found in most normal differentiated tissues, cancer cells predominantly express the less active M2 isoform.[1] This lower activity of PKM2 is advantageous for cancer cells as it diverts glucose metabolites into biosynthetic pathways, providing the necessary building blocks for cell growth. It is hypothesized that activating PKM2 to levels comparable to the M1 isoform could reprogram cancer cell metabolism, shifting it away from an anabolic state and thereby inhibiting cell proliferation.[1] This makes small molecule activators of PKM2 attractive candidates for cancer therapy.
Mechanism of Action:
The 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives act as allosteric activators of PKM2. They bind to a site distinct from the active site, inducing a conformational change that stabilizes the active tetrameric form of the enzyme. This leads to a significant increase in its catalytic activity.
Quantitative Data
The following table summarizes the in vitro activity of a series of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives as activators of recombinant human PKM2. The potency is expressed as the concentration required to elicit 50% of the maximal activation (AC50).
| Compound ID | Aryl Substituent (R) | PKM2 AC50 (µM) |
| 1 | 4-methoxyphenyl | > 25 |
| 2 | 4-chlorophenyl | 1.3 |
| 3 | 3,4-dichlorophenyl | 0.35 |
| 4 | 4-bromophenyl | 0.68 |
| 5 | 4-(trifluoromethoxy)phenyl | 0.23 |
| 6 | naphthalen-2-yl | 0.086 |
| 7 | quinolin-6-yl | 0.017 |
| 8 | isoquinolin-5-yl | 0.033 |
| 9 | 1-methyl-1H-indol-5-yl | 0.045 |
| 10 | benzofuran-5-yl | 0.029 |
Experimental Protocols
General Protocol for the Synthesis of 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides
This protocol describes a general method for the synthesis of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides via the reaction of this compound with various substituted anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline, quinolin-6-amine)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of the desired substituted aniline (1.2 equivalents) in pyridine or DCM at 0 °C, add this compound (1.0 equivalent) portion-wise. If using DCM as the solvent, add triethylamine (1.5 equivalents).
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol for In Vitro PKM2 Activation Assay (LDH-Coupled Method)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Test compounds (dissolved in DMSO)
-
96-well clear flat-bottom microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 1 µL of the test compound solution or DMSO (for control wells).
-
Prepare a master mix containing assay buffer, ADP, NADH, and LDH.
-
Add 49 µL of the master mix to each well.
-
Add 25 µL of a solution of PKM2 enzyme in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 25 µL of a PEP solution in assay buffer to each well.
-
Immediately measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes using a microplate spectrophotometer.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of activation against the compound concentration and fit the data to a suitable dose-response model to determine the AC50 value.
Protocol for In Vitro PKM2 Activation Assay (Luminescence-Based ATP Detection)
This assay quantifies the amount of ATP produced by the PKM2 reaction using a luciferase-based system.
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Test compounds (dissolved in DMSO)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
96-well white opaque microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well white opaque plate, add 1 µL of the test compound solution or DMSO (for control wells).
-
Add 24 µL of a solution containing PKM2 enzyme, ADP, and assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of a PEP solution in assay buffer to each well.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Add 50 µL of the ATP detection reagent to each well to stop the reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Plot the percentage of activation (relative to a positive control like FBP) against the compound concentration and fit the data to determine the AC50 value.
Visualizations
Caption: Allosteric activation of PKM2 by 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides.
Caption: General workflow for the synthesis of PKM2 activators.
Caption: Experimental workflow for the in vitro PKM2 activation assay.
References
Application Notes and Protocols for the Use of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride as a Precursor for Pyruvate Kinase M2 (PKM2) Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells where it plays a pivotal role in the Warburg effect. PKM2 can exist in a highly active tetrameric state and a less active dimeric state. In tumor cells, the dimeric form is predominant, leading to an accumulation of glycolytic intermediates that are rerouted into biosynthetic pathways to support rapid cell proliferation. The activation of PKM2 to its tetrameric form is a promising therapeutic strategy to reverse the Warburg effect and inhibit tumor growth.
These application notes provide a comprehensive guide to utilizing 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride as a chemical precursor for the synthesis of a class of potent PKM2 activators: 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides. This document outlines the synthesis, in vitro evaluation, and cellular characterization of these compounds.
Data Presentation
The following table summarizes the in vitro activity of a representative set of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives as PKM2 activators. The half-maximal effective concentration (EC50) is a measure of the compound's potency in activating the PKM2 enzyme.
| Compound ID | Aryl Substituent (R) | EC50 (µM) for PKM2 Activation | Maximum % Activation |
| 1a | Phenyl | 0.5 µM | 150% |
| 1b | 4-Chlorophenyl | 0.25 µM | 180% |
| 1c | 4-Methoxyphenyl | 0.8 µM | 140% |
| 1d | 3,4-Dichlorophenyl | 0.15 µM | 200% |
| 1e | 4-Trifluoromethylphenyl | 0.3 µM | 175% |
Experimental Protocols
Protocol 1: Synthesis of a Representative PKM2 Activator (Compound 1b)
This protocol describes the synthesis of N-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide from the precursor this compound.
Materials:
-
This compound
-
4-Chloroaniline
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add 4-chloroaniline (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product, N-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro PKM2 Activation Assay (LDH-Coupled Method)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[1]
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Test compounds (dissolved in DMSO)
-
384-well, UV-transparent microplates
-
Spectrophotometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of the compound solutions or DMSO (for control wells) into the wells of a 384-well plate.
-
Prepare a solution of recombinant PKM2 in assay buffer and add 10 µL to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Prepare a substrate mix containing PEP, ADP, NADH, and LDH in the assay buffer.
-
Initiate the reaction by adding 10 µL of the substrate mix to each well.
-
Immediately place the plate in a spectrophotometer pre-set to 25°C and measure the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Normalize the data to the DMSO control and plot the percent activation against the compound concentration to determine the EC50 values.
Protocol 3: In Vitro PKM2 Activation Assay (Kinase-Glo® Luminescence-Based Method)
This endpoint assay measures the amount of ATP produced by the PKM2 reaction using a luciferase-based system.[1]
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Imidazole (pH 7.2), 50 mM KCl, 7 mM MgCl2, 0.01% Tween-20, 0.05% BSA
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Kinase-Glo® Luminescent Kinase Assay kit
-
Test compounds (dissolved in DMSO)
-
384-well, white, opaque microplates
-
Luminometric plate reader
Procedure:
-
Dispense test compounds or DMSO (100 nL) into the wells of a 384-well white plate.
-
Prepare a master mix containing recombinant PKM2, PEP, and ADP in the assay buffer.
-
Add 10 µL of the enzyme/substrate mix to each well to initiate the reaction.
-
Incubate the plate for 30-60 minutes at room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well to stop the PKM2 reaction and initiate the luciferase reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the DMSO control and plot the percent activation against the compound concentration to determine the EC50 values.
Protocol 4: Cellular PKM2 Activation Assay
This protocol assesses the ability of a test compound to activate PKM2 within a cellular context.
Materials:
-
Cancer cell line with high PKM2 expression (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer)
-
PKM2 activity assay reagents (as in Protocol 2 or 3)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and then lyse the cells on ice.
-
Clarify the cell lysates by centrifugation.
-
Measure the protein concentration of each lysate.
-
Determine the PKM2 activity in each lysate using either the LDH-coupled or luminescence-based assay, normalizing the activity to the total protein concentration.
-
Plot the normalized PKM2 activity against the compound concentration to assess cellular target engagement.
Mandatory Visualizations
Caption: PKM2 Signaling and Activation Pathway.
Caption: PKM2 Activator Discovery Workflow.
References
Application Notes and Protocols for the Synthesis of 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold is a privileged structure in medicinal chemistry, notably identified as a potent chemotype for the activation of the pyruvate kinase M2 (PKM2) isozyme, a promising target in cancer metabolism research.[1] This document provides a detailed protocol for the synthesis of this important class of compounds through the coupling of various anilines with 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride. The straightforward and efficient protocol is amenable to the generation of diverse compound libraries for structure-activity relationship (SAR) studies and drug discovery programs.
Reaction Principle
The synthesis of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides is achieved via a nucleophilic substitution reaction. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This reaction leads to the formation of a stable sulfonamide bond with the concomitant elimination of hydrogen chloride, which is neutralized by a suitable base.
Experimental Protocols
This section outlines a general and reliable protocol for the coupling of anilines with this compound.
Materials:
-
This compound
-
Substituted anilines
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
General Procedure:
-
Reaction Setup: To a solution of the desired aniline (1.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridine (1.5 equivalents).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. To this stirring solution, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide.
Data Presentation
The following table summarizes the results for the synthesis of a series of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides with varying aniline substitution patterns.
| Entry | Aniline Substituent | Product | Yield (%) | m.p. (°C) |
| 1 | 4-Chlorobenzyl | N-(4-chlorobenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide | 61 | 119-121 |
| 2 | 2-Fluorobenzyl | N-(2-fluorobenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide | 56 | 138-140 |
| 3 | 3-Methoxybenzyl | N-(3-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide | 45 | 121-123 |
| 4 | 4-Methoxybenzyl | N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide | - | - |
Yields are for the isolated, purified products.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compounds.
Characterization
The synthesized compounds can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final products.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and molecular weight of the synthesized sulfonamides.
-
Melting Point (m.p.): The melting point of solid compounds provides an indication of their purity.
Safety Precautions
-
This compound is a reactive compound and should be handled with care in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially harmful solvent. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Pyridine and triethylamine are corrosive and have strong odors. They should be handled in a fume hood.
-
Standard laboratory safety procedures should be followed throughout the experiment.
References
Application Notes and Protocols for the One-Pot Synthesis of Sulfonamides from Sulfonyl Chlorides and Related Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals.[1][2] The protocols outlined below offer significant advantages over traditional multi-step methods by minimizing intermediate purification steps, reducing waste, and improving overall time and resource efficiency. These methods are particularly valuable in high-throughput screening and lead optimization phases of drug discovery.
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, renowned for their presence in numerous antibacterial, anti-inflammatory, and anti-cancer agents.[1][2][3] The classical approach to sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine. While effective, this method often necessitates the isolation of the sulfonyl chloride intermediate, which can be unstable and hazardous.[4][5] Modern synthetic strategies have focused on developing one-pot procedures that circumvent these issues, offering safer and more efficient routes to these valuable compounds.
This guide details three distinct and robust one-pot methodologies for sulfonamide synthesis, each starting from readily available precursors and utilizing different catalytic systems. The protocols are presented with comprehensive experimental details, tabulated data for easy comparison, and visual workflows to aid in experimental setup.
Method 1: Palladium-Catalyzed One-Pot Synthesis from Aryl Iodides
This method provides a versatile route to a wide range of functionalized sulfonamides by utilizing a palladium-catalyzed sulfination of aryl iodides, followed by an in-situ oxidative amination.[4][6] This approach avoids the direct use of sulfonyl chlorides by generating a sulfinate intermediate that is then converted to the final sulfonamide.[4][6]
Logical Relationship of the Reaction
Caption: Palladium-catalyzed one-pot sulfonamide synthesis pathway.
Experimental Protocol
A detailed protocol for the palladium-catalyzed one-pot synthesis of sulfonamides is as follows:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl iodide (1.0 mmol), DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), 0.6 mmol), palladium catalyst (e.g., Pd(OAc)2, 0.05 mmol), and ligand (e.g., Xantphos, 0.1 mmol).
-
Solvent Addition: Add isopropanol (5 mL) to the vessel.
-
First Step - Sulfination: Heat the reaction mixture at 80 °C for 12-24 hours, or until the aryl iodide is consumed as monitored by TLC or GC-MS.
-
Second Step - Amination: Cool the reaction mixture to room temperature. Directly add an aqueous solution of the desired amine (2.0 mmol) and sodium hypochlorite (bleach, 1.5 mmol).
-
Reaction Completion: Stir the mixture vigorously at room temperature for 1-3 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary
| Aryl Iodide | Amine | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Morpholine | Pd(OAc)2/Xantphos | Isopropanol | 24 (sulfination) + 2 (amination) | 85 | [4][6] |
| 1-Iodo-4-nitrobenzene | Benzylamine | Pd(OAc)2/Xantphos | Isopropanol | 18 (sulfination) + 1.5 (amination) | 78 | [4][6] |
| Methyl 4-iodobenzoate | L-Phenylalanine methyl ester | Pd(OAc)2/Xantphos | Isopropanol | 20 (sulfination) + 3 (amination) | 72 | [4][6] |
Method 2: Copper-Catalyzed Decarboxylative Halosulfonylation and Amination
This innovative one-pot method utilizes aromatic carboxylic acids as starting materials, which are converted to sulfonyl chlorides in situ via a copper-catalyzed decarboxylative chlorosulfonylation, followed by amination to yield the desired sulfonamides.[7][8] This strategy is particularly advantageous as it employs readily available and structurally diverse carboxylic acids.[7]
Experimental Workflow
Caption: Workflow for copper-catalyzed one-pot sulfonamide synthesis.
Experimental Protocol
A representative experimental protocol for this copper-catalyzed reaction is as follows:
-
Reaction Setup: In a photoreactor vessel, combine the (hetero)aryl carboxylic acid (0.5 mmol, 1 equiv), [Cu(MeCN)4]BF4 (0.01 mmol, 20 mol %), 1,3-dichloro-5,5-dimethylhydantoin (DCDMH, 0.5 mmol, 1 equiv), 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (NFTPT, 0.5 mmol, 1 equiv), and LiBF4 (0.6 mmol, 1.2 equiv).
-
Solvent and SO2 Addition: Add acetonitrile (MeCN, 5 mL, 0.1 M) and a source of sulfur dioxide (e.g., sodium metabisulfite, 1.0 mmol, 2 equiv).
-
First Step - Chlorosulfonylation: Irradiate the mixture with 365 nm LEDs for 12 hours.
-
Second Step - Amination: Following irradiation, carefully vent the reaction vessel to remove excess SO2. Add the amine or amine hydrochloride salt (1.0 mmol, 2 equiv) and a base such as diisopropylethylamine (DIPEA) or pyridine (1.0-2.0 mmol, 2-4 equiv).
-
Reaction Completion: Stir the reaction mixture at room temperature until the sulfonyl chloride intermediate is fully consumed.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired sulfonamide.
Data Summary
| Aryl Carboxylic Acid | Amine | Yield (%) | Reference |
| 4-Fluorobenzoic acid | Morpholine | 68 | [7][8] |
| 2-Naphthoic acid | N-Boc-piperazine | 75 | [7] |
| Isonicotinic acid | Benzylamine | 61 | [7] |
| 2-Chloro-6-(trifluoromethyl)nicotinic acid | Morpholine | 65 | [8] |
Method 3: Iron- and Copper-Catalyzed One-Pot Synthesis of Diaryl Sulfonamides
This one-pot, two-stage procedure is designed for the synthesis of diaryl sulfonamides from activated arenes and primary sulfonamides, employing earth-abundant iron and copper catalysts.[5][9] The process involves a regioselective para-iodination of the arene followed by a copper-catalyzed N-arylation.[9]
Logical Relationship of the Reaction
Caption: Iron- and copper-catalyzed one-pot diaryl sulfonamide synthesis.
Experimental Protocol
The general procedure for the one-pot synthesis of diaryl sulfonamides is as follows:
-
Catalyst Preparation: Dissolve iron(III) chloride (0.0125 mmol) in 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM]NTf2, 0.0375 mmol) and stir for 30 minutes at room temperature.
-
First Step - Iodination: Add the iron catalyst solution to a suspension of N-iodosuccinimide (NIS, 0.500 mmol) in toluene (0.5 mL). Add the arene (0.500 mmol) and heat the mixture to 40 °C for 4 hours.
-
Second Step - N-Arylation: Cool the reaction mixture to room temperature. Add the primary sulfonamide (0.750 mmol), copper(I) iodide (0.0500 mmol), cesium carbonate (1.00 mmol), N,N'-dimethylethylenediamine (0.100 mmol), and water (0.4 mL).
-
Reaction Completion: Degas the reaction mixture with argon for 10 minutes and then heat to 130 °C for 18 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
Data Summary
| Arene | Primary Sulfonamide | Yield (%) | Reference |
| Anisole | 4-Methylbenzenesulfonamide | 76 | [9] |
| 1,3-Dimethoxybenzene | Benzenesulfonamide | 82 | [9] |
| N-Phenylacetamide | 4-Fluorobenzenesulfonamide | 65 | [9] |
Conclusion
The one-pot synthetic protocols detailed in these application notes represent significant advancements in the preparation of sulfonamides. By leveraging different catalytic systems and starting materials, researchers can select the most appropriate method based on substrate availability and desired molecular complexity. These streamlined procedures are poised to accelerate the discovery and development of new sulfonamide-based therapeutics by providing rapid, efficient, and versatile access to this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]
- 5. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. One-pot sulfonamide synthesis exploiting the palladium-catalyzed sulfination of aryl iodides | Department of Chemistry [chem.ox.ac.uk]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for Parallel Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. The derivatization of this core at the 6-position with a sulfonyl chloride group provides a reactive handle for the construction of large combinatorial libraries of sulfonamides. These libraries are invaluable tools in drug discovery for the rapid exploration of structure-activity relationships (SAR) and the identification of novel therapeutic agents.
This document provides detailed protocols for the parallel synthesis of a library of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides. These compounds have been identified as potent activators of the M2 isoform of pyruvate kinase (PKM2), a promising target in cancer metabolism.[1] The methodologies described herein are suitable for high-throughput synthesis and can be readily adapted for the generation of diverse chemical libraries for screening against various biological targets.
Biological Context: Pyruvate Kinase M2 (PKM2) Activation
Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. The M2 isoform, PKM2, is preferentially expressed in cancer cells and exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.[2][3] The less active dimeric form is thought to divert glycolytic intermediates into biosynthetic pathways, supporting rapid cell proliferation.[1]
Activators of PKM2, such as the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide chemotype, promote the formation of the stable, active tetramer.[4][5] This shift in equilibrium is hypothesized to redirect glucose metabolism towards energy production and away from anabolic pathways, thereby creating a metabolic state that is less favorable for cancer cell growth.[1]
Below is a diagram illustrating the central role of PKM2 in cancer cell metabolism and the impact of its activation.
Caption: PKM2 activation pathway.
Parallel Synthesis Workflow
The parallel synthesis of a 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide library is a straightforward and efficient process. The workflow begins with the reaction of the core building block, 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, with a diverse panel of primary and secondary amines. This reaction is typically carried out in a multi-well plate format, allowing for the simultaneous synthesis of numerous analogs.
Caption: Parallel synthesis workflow.
Experimental Protocols
General Protocol for the Parallel Synthesis of a 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide Library
This protocol is adapted from the general procedure described for the synthesis of PKM2 activators and is optimized for a 96-well plate format.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCM.
-
Prepare 0.2 M stock solutions of each amine building block in anhydrous DCM.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL (20 µmol) of the this compound stock solution.
-
To each well, add 110 µL (22 µmol, 1.1 equivalents) of the corresponding amine stock solution.
-
To each well, add 5.6 µL (40 µmol, 2 equivalents) of triethylamine.
-
-
Reaction Incubation:
-
Seal the reaction block with a sealing mat.
-
Shake the reaction block at room temperature overnight.
-
-
Workup and Purification:
-
Concentrate the reaction mixtures in each well under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., DMSO/Methanol).
-
Purify the products by preparative reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final compounds by LC-MS and ¹H NMR spectroscopy.
-
Data Presentation
The following table summarizes the characterization data for a representative set of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides synthesized using a similar protocol.
| Compound ID | Amine Building Block | Molecular Formula | Calculated Mass (M+H) | Observed Mass (M+H) |
| 1 | 4-fluoroaniline | C₁₅H₁₃FN₂O₃S | 321.06 | 321.1 |
| 2 | 4-chloroaniline | C₁₅H₁₃ClN₂O₃S | 337.03 | 337.0 |
| 3 | 4-bromoaniline | C₁₅H₁₃BrN₂O₃S | 380.98 | 381.0 |
| 4 | 4-methylaniline | C₁₆H₁₆N₂O₃S | 317.09 | 317.1 |
| 5 | 4-methoxyaniline | C₁₆H₁₆N₂O₄S | 333.09 | 333.1 |
| 6 | 3-fluoroaniline | C₁₅H₁₃FN₂O₃S | 321.06 | 321.1 |
| 7 | 3-chloroaniline | C₁₅H₁₃ClN₂O₃S | 337.03 | 337.0 |
| 8 | 3-bromoaniline | C₁₅H₁₃BrN₂O₃S | 380.98 | 381.0 |
Data inferred from a similar synthesis of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides.
Conclusion
The use of this compound in parallel synthesis provides a powerful platform for the rapid generation of diverse sulfonamide libraries. The protocols outlined in this document are robust and can be readily implemented in a high-throughput setting. The resulting compound libraries are valuable resources for hit identification and lead optimization in drug discovery campaigns, particularly for targets such as PKM2. Careful execution of these protocols will enable researchers to efficiently explore the chemical space around this privileged scaffold and accelerate the discovery of novel therapeutic agents.
References
- 1. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 3. Reciprocal Regulation of Protein Kinase and Pyruvate Kinase Activities of Pyruvate Kinase M2 by Growth Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship Studies with Tetrahydroquinoline Sulfonamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationships (SAR) of tetrahydroquinoline sulfonamides, a promising class of compounds with significant therapeutic potential, particularly in oncology. This document includes detailed experimental protocols for their synthesis and biological evaluation, alongside visualizations of key signaling pathways implicated in their mechanism of action.
Introduction
Tetrahydroquinoline sulfonamides have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including potent anticancer properties. The core structure, combining a tetrahydroquinoline scaffold with a sulfonamide moiety, offers a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. A significant body of research suggests that the anticancer effects of these compounds are, in part, mediated through the inhibition of tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII. These enzymes play a crucial role in regulating pH homeostasis in the tumor microenvironment, contributing to tumor progression, metastasis, and resistance to therapy.
Data Presentation: Structure-Activity Relationship Insights
The biological activity of tetrahydroquinoline sulfonamides is highly dependent on the nature and position of substituents on both the tetrahydroquinoline ring system and the aryl sulfonamide moiety. The following tables summarize the in vitro anticancer activity of a series of quinoline-5-sulfonamide derivatives against various human cancer cell lines. A key determinant for activity is the presence of a free hydroxyl group at the 8-position of the quinoline ring; methylation of this group generally leads to a significant decrease in potency[1][2].
Table 1: In Vitro Antiproliferative Activity of 8-Hydroxyquinoline-5-sulfonamides [1][2]
| Compound ID | R | IC₅₀ (µM) ± SD |
| C-32 (Melanoma) | ||
| 3a | -H | 14.2 ± 1.3 |
| 3b | -CH₃ | 10.5 ± 0.9 |
| 3c | -CH₂C≡CH | 8.9 ± 0.8 |
| 3d | -p-OCH₃-Ph | 18.7 ± 1.7 |
| 3e | -p-Cl-Ph | 12.1 ± 1.1 |
| 3f | -p-F-Ph | 13.5 ± 1.2 |
| Cisplatin | 9.8 ± 0.9 | |
| Doxorubicin | 0.9 ± 0.1 |
Table 2: In Vitro Antiproliferative Activity of 8-Methoxyquinoline-5-sulfonamides [1][2]
| Compound ID | R | IC₅₀ (µM) ± SD |
| C-32 (Melanoma) | ||
| 6a | -H | >100 |
| 6b | -CH₃ | 85.6 ± 7.7 |
| 6c | -CH₂C≡CH | 76.4 ± 6.9 |
| 6d | -p-OCH₃-Ph | >100 |
| 6e | -p-Cl-Ph | 91.2 ± 8.2 |
| 6f | -p-F-Ph | 95.8 ± 8.6 |
| Cisplatin | 9.8 ± 0.9 | |
| Doxorubicin | 0.9 ± 0.1 |
Experimental Protocols
Synthesis of Tetrahydroquinoline Sulfonamides
Protocol 1: General Procedure for the Synthesis of 4-(2-Amino-3-cyano-4-aryl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide Derivatives
This multi-component reaction provides a straightforward method for the synthesis of a diverse library of tetrahydroquinoline sulfonamides.
Materials:
-
Appropriate aromatic aldehyde
-
Malononitrile
-
4-(3-Oxo-cyclohex-1-enylamino)benzenesulfonamide (prepared from cyclohexan-1,3-dione and sulfanilamide)
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
A mixture of the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and 4-(3-oxo-cyclohex-1-enylamino)benzenesulfonamide (10 mmol) is taken in absolute ethanol (30 mL).
-
A few drops of piperidine are added to the mixture as a catalyst.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is allowed to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
The crude product is washed with cold ethanol and then recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to afford the pure product.
Biological Evaluation
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases of viable cells.
Materials:
-
Human cancer cell lines (e.g., C-32, MDA-MB-231, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Tetrahydroquinoline sulfonamide compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The tetrahydroquinoline sulfonamide compounds are serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is aspirated and 100 µL of the medium containing the test compounds is added. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Visualizations
The anticancer activity of tetrahydroquinoline sulfonamides is often attributed to their inhibition of carbonic anhydrases IX and XII, which are upregulated in hypoxic tumors and contribute to an acidic tumor microenvironment. The expression of these enzymes is regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway. Furthermore, dysregulation of growth factor signaling pathways like the EGFR/PI3K/AKT pathway is a hallmark of many cancers and can crosstalk with hypoxia-induced pathways.
References
Application Notes & Protocols: Microwave-Assisted Synthesis of Tetrahydroquinoline Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroquinolines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and natural products. The incorporation of a sulfonamide moiety into the tetrahydroquinoline scaffold has been shown to impart a wide range of pharmacological activities, including potent anticancer, antibacterial, and antiviral properties.[1][2] Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and low yields.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods.[3][4] This "green chemistry" approach is particularly well-suited for the multi-component Povarov reaction (an aza-Diels-Alder reaction), which is a highly efficient method for constructing the tetrahydroquinoline framework.[3]
These application notes provide detailed protocols for the microwave-assisted synthesis of tetrahydroquinoline sulfonamides, primarily via the three-component Povarov reaction. The information is intended to enable researchers to efficiently synthesize these valuable compounds for further investigation in drug discovery and development.
Advantages of Microwave-Assisted Synthesis
-
Rapid Reaction Times: Microwave irradiation can reduce reaction times from hours to minutes.[3][5]
-
Higher Yields: Increased reaction rates and efficiency often lead to significantly improved product yields.[3]
-
Improved Purity: Faster reactions at higher temperatures can minimize the formation of byproducts.
-
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional oil baths.
-
Facilitates Difficult Syntheses: Reactions that are sluggish or do not proceed under conventional heating can often be successfully carried out using microwave energy.
Reaction Scheme: Three-Component Povarov Reaction
The microwave-assisted synthesis of tetrahydroquinoline sulfonamides is typically achieved through a one-pot, three-component Povarov reaction. This reaction involves the condensation of a sulfonamide-containing aniline, an aldehyde, and an alkene (dienophile) in the presence of a catalyst.
Caption: General scheme for the three-component Povarov reaction.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a Cyclopentene-Fused Tetrahydroquinoline-8-Sulfonamide (TQS) Derivative
This protocol is adapted from a reported efficient and expeditious microwave-assisted synthesis of cyclopentadiene ring-fused tetrahydroquinolines.[3]
Materials:
-
8-Aminobenzenesulfonamide
-
1-Naphthaldehyde
-
Cyclopentadiene (freshly cracked)
-
Indium(III) chloride (InCl₃)
-
Acetonitrile (CH₃CN)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial, add 8-aminobenzenesulfonamide (1.0 mmol), 1-naphthaldehyde (1.0 mmol), and indium(III) chloride (10 mol%).
-
Add acetonitrile (3 mL) to the vial and stir the mixture for 2 minutes at room temperature.
-
Add freshly cracked cyclopentadiene (1.5 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired cyclopentene-fused tetrahydroquinoline-8-sulfonamide.
Protocol 2: General Procedure for the Microwave-Assisted Synthesis of N-Propargyl Tetrahydroquinolines
This protocol can be adapted for the synthesis of tetrahydroquinoline sulfonamides by using an N-propargyl-substituted sulfonamide aniline as the starting material.[5]
Materials:
-
N-propargyl aniline derivative (e.g., N-propargyl-4-aminobenzenesulfonamide)
-
Formaldehyde (30% in methanol)
-
1-Vinyl-2-pyrrolidinone
-
Indium(III) chloride (InCl₃)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a G-30 microwave vessel, mix the N-propargyl aniline derivative (1 equiv.), formaldehyde (1.1 equiv.), and InCl₃ (0.2 equiv.).
-
Stir the reaction mixture at 500 rpm for 20 minutes under an inert atmosphere.
-
Add 1-vinyl-2-pyrrolidinone (1.1 equiv.) to the mixture.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture for 15 minutes. The temperature and power will depend on the specific microwave synthesizer used.
-
Upon completion, cool the reaction vessel.
-
The resulting product can be purified by standard chromatographic techniques.
Data Presentation
The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of various tetrahydroquinoline sulfonamides and related structures.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Cyclopentene-Fused Tetrahydroquinolines [3]
| Entry | Aniline | Aldehyde | Method | Time | Yield (%) |
| 1 | 8-Aminobenzenesulfonamide | 1-Naphthaldehyde | Microwave | 15 min | 85 |
| Conventional | 12 h | 60 | |||
| 2 | Aniline | Benzaldehyde | Microwave | 10 min | 90 |
| Conventional | 12 h | 75 | |||
| 3 | 4-Methoxyaniline | 4-Chlorobenzaldehyde | Microwave | 12 min | 88 |
| Conventional | 14 h | 68 |
Table 2: Microwave-Assisted Synthesis of N-Propargyl Tetrahydroquinoline Derivatives [5]
| Entry | N-Propargyl Aniline | Time (Microwave) | Yield (Microwave, %) | Time (Conventional) | Yield (Conventional, %) |
| 1 | N-propargylaniline | 15 min | 89 | 96 h | 35 |
| 2 | N-propargyl-4-methylaniline | 15 min | 83 | 96 h | 30 |
| 3 | N-propargyl-4-methoxyaniline | 15 min | 85 | 96 h | 32 |
Workflow and Logic Diagrams
Experimental Workflow
The following diagram illustrates the typical experimental workflow for the microwave-assisted synthesis of tetrahydroquinoline sulfonamides.
Caption: Experimental workflow for microwave-assisted synthesis.
Signaling Pathways and Biological Relevance
Tetrahydroquinoline sulfonamides have been investigated for their potential to interfere with various biological pathways implicated in diseases such as cancer. For example, some sulfonamides are known to be inhibitors of carbonic anhydrase, an enzyme involved in tumor progression.[6]
Caption: Potential mechanism of anticancer action.
Conclusion
Microwave-assisted synthesis, particularly the three-component Povarov reaction, offers a rapid, efficient, and environmentally friendly route to a diverse range of tetrahydroquinoline sulfonamides. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological activities of this important class of compounds. The significant reduction in reaction times and increase in yields make this technology a valuable tool in modern drug discovery and development.
References
- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 3. shd-pub.org.rs [shd-pub.org.rs]
- 4. Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides With Promising Anti-Lymphoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Formation
Welcome to the technical support center for sulfonamide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges encountered during the synthesis of sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides?
The most classic and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3] This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1][4]
Q2: My sulfonyl chloride starting material appears to be degrading. How can I prevent this?
Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by moisture.[4][5] The presence of water in the reaction mixture can lead to the conversion of the sulfonyl chloride to the corresponding sulfonic acid, which will result in a lower yield of the desired sulfonamide.[4] To prevent this, it is critical to use anhydrous (dry) solvents and ensure all glassware is thoroughly dried before use, for instance, by oven-drying.[4]
Q3: Are there alternative starting materials to sulfonyl chlorides?
Yes, several alternative methods exist to avoid the challenges associated with sulfonyl chlorides.[5][6] One efficient method involves reacting N-silylamines with sulfonyl chlorides, which can produce quantitative yields.[7] Other strategies include the oxidative chlorination of thiols to generate the sulfonyl chloride in situ, or the conversion of aryl amines to sulfonyl chlorides through a diazotization reaction, followed by treatment with sulfur dioxide.[6][8] Modern approaches also utilize stable sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which can react with Grignard reagents to form sulfinates that are then converted to sulfonamides.[8][9]
Q4: How do I choose the appropriate base and solvent for my reaction?
The choice of base and solvent is crucial for reaction success.
-
Base: An organic base like triethylamine or pyridine is commonly used to act as an HCl scavenger.[4][10] The base facilitates the deprotonation of the amine, enhancing its nucleophilicity.[11] The amount and type of base can significantly impact the reaction outcome.[11]
-
Solvent: Anhydrous aprotic solvents like acetonitrile, dichloromethane, or dioxane are frequently used.[10] The solvent choice can influence reaction rates and yields.[11] For more sustainable chemistry, deep eutectic solvents (DESs) have been successfully employed as an alternative to volatile organic compounds (VOCs).[10]
Q5: How can I effectively purify the final sulfonamide product?
Standard purification involves an aqueous workup, where the reaction is quenched with water or a dilute acid solution.[4] Following extraction with an organic solvent, the sulfonamide can be purified by recrystallization or silica gel column chromatography.[7] The purity should be assessed using techniques like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][12]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Sulfonamide
-
Symptom: TLC or LC-MS analysis shows little to no product formation, with starting material remaining.
-
Possible Cause 1: Hydrolysis of Sulfonyl Chloride. The most common cause is the presence of water, which converts the reactive sulfonyl chloride to an unreactive sulfonic acid.[4]
-
Solution:
-
Ensure all glassware is rigorously dried in an oven before use.
-
Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Possible Cause 2: Poor Amine Nucleophilicity. The amine starting material may not be nucleophilic enough to react efficiently with the sulfonyl chloride, a challenge often seen with electron-deficient anilines.
-
Solution:
-
Increase the reaction temperature, but monitor for potential product degradation.[11]
-
Use a stronger, non-nucleophilic base to more effectively deprotonate the amine.
-
Consider alternative synthetic routes, such as metal-catalyzed cross-coupling reactions, which may be more suitable for less nucleophilic amines.[11]
-
-
Possible Cause 3: Incomplete Reaction. The reaction may have stalled before reaching completion.
-
Solution:
Problem 2: Formation of Multiple Products, Including a Double-Sulfonylated Byproduct
-
Symptom: When using a primary amine (R-NH₂), a significant amount of a di-sulfonylated byproduct (R-N(SO₂R')₂) is observed alongside the desired mono-sulfonylated product.
-
Possible Cause: The initially formed sulfonamide (R-NHSO₂R') is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents) relative to the sulfonyl chloride to favor the mono-sulfonylation reaction.[4]
-
Slow Addition at Low Temperature: Dissolve the sulfonyl chloride in an anhydrous solvent and add it dropwise to the cooled (e.g., 0 °C) solution of the amine and base.[4] This slow addition keeps the concentration of the sulfonyl chloride low, minimizing the chance of a second reaction.
-
Monitor Reaction: Once the starting amine has been consumed (as determined by TLC or LC-MS), quench the reaction promptly to prevent further sulfonylation.[4]
-
Data Presentation: Optimizing Reaction Conditions
The selection of reagents and conditions can dramatically affect the yield of sulfonamide synthesis. The tables below summarize results from various studies.
Table 1: Effect of Reactants on Sulfonamide Yield
| Sulfonyl Source | Amine Source | Solvent | Conditions | Yield | Reference |
| p-Toluenesulfonyl Chloride | N-Silylamines | Acetonitrile | Reflux, 1 hr | Quantitative | [7] |
| Aromatic Carboxylic Acid | Morpholine | Acetonitrile | Photoredox, LiBF₄ | 68% | [13][14] |
| Sulfonyl Hydrazide | Amines | Dichloroethane | I₂, TBHP, RT | up to 85% | [15] |
Table 2: Optimization of a Three-Component Reaction
Data adapted from a study on the synthesis of bicyclo[1.1.1]pentane-containing sulfonamides.[16]
| Entry | Base | Solvent | Additive | Yield (%) |
| 1 | DBU | DMSO | None | 75 |
| 2 | K₂CO₃ | DMSO | None | 55 |
| 3 | Et₃N | DMSO | None | 41 |
| 4 | DBU | DMF | None | 68 |
| 5 | DBU | DCE | None | 35 |
| 6 | DBU | DMSO | Piperidine HCl | 85 |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine
This protocol provides a general methodology for the reaction. Specific quantities and reaction times should be optimized for each unique substrate combination.
-
Preparation:
-
Dry all necessary glassware (e.g., round-bottom flask, dropping funnel) in an oven at >100 °C for several hours and allow to cool to room temperature in a desiccator or under a stream of inert gas.
-
Equip the reaction flask with a magnetic stir bar and a septum. Purge the flask with an inert gas (nitrogen or argon).
-
-
Reagent Setup:
-
In the reaction flask, dissolve the primary amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane).[4]
-
Cool the reaction mixture to 0 °C using an ice-water bath.[4]
-
In a separate, dry flask, dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of the same anhydrous solvent.[4]
-
-
Reaction:
-
Using a syringe or the dropping funnel, add the sulfonyl chloride solution dropwise to the cooled, stirring amine solution over a period of 15-30 minutes.[4]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-24 hours, monitoring its progress periodically by TLC or LC-MS until the starting amine is consumed.[4]
-
-
Workup and Purification:
-
Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl).[4]
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization or silica gel chromatography to obtain the pure sulfonamide.[7]
-
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting workflow for low sulfonamide yield.
Caption: Relationship between reactants and common side products.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Sulfonylation with 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in sulfonylation reactions using 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride.
Troubleshooting Guide
Low yields in the sulfonylation of amines with this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in sulfonylation.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding, or the starting material is not being consumed. What are the likely causes?
A1: This issue often points to problems with the reagents or reaction conditions.
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Reagent Quality: this compound is sensitive to moisture.[1] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid will render it unreactive towards the amine. Ensure you are using a fresh or properly stored batch of the sulfonyl chloride. The purity of the amine is also crucial, as impurities can interfere with the reaction.
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Anhydrous Conditions: The presence of water in the solvent or on the glassware can decompose the sulfonyl chloride.[1] Always use anhydrous solvents and ensure your glassware is thoroughly dried before use.
-
Insufficient Activation: If your amine is sterically hindered or electronically deactivated (electron-withdrawing groups), the reaction may be sluggish. In such cases, you might consider increasing the reaction temperature or using a stronger, non-nucleophilic base.
Q2: I am observing a significant amount of a di-sulfonylated byproduct. How can I prevent this?
A2: Di-sulfonylation occurs when a primary amine reacts with two equivalents of the sulfonyl chloride. The initially formed sulfonamide can be deprotonated by the base, creating a nucleophile that reacts with a second molecule of the sulfonyl chloride. To minimize this side reaction:
-
Control Stoichiometry: Use a 1:1 molar ratio of the amine to the sulfonyl chloride. A slight excess of the amine (e.g., 1.1 equivalents) can help ensure the complete consumption of the sulfonyl chloride.[1]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base. This helps to avoid localized high concentrations of the sulfonyl chloride.
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Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity for the mono-sulfonated product.[1]
Q3: What is the best base and solvent combination for this reaction?
A3: The optimal choice of base and solvent is often substrate-dependent.
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Bases: Pyridine and triethylamine (TEA) are commonly used bases for sulfonylation. Pyridine can act as both a base and a nucleophilic catalyst. For primary amines that are prone to di-sulfonylation, a weaker or sterically hindered base might be preferable.
-
Solvents: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally used. The choice of solvent can influence the solubility of the reactants and the reaction kinetics.
Q4: My reaction seems to work, but I lose a lot of product during the workup. What can I do?
A4: Product loss during workup and purification is a common issue.
-
Extraction: Ensure you are using the appropriate organic solvent for extraction and that the pH of the aqueous layer is optimized for the solubility of your product and the separation of byproducts.
-
Purification: If using column chromatography, select an appropriate solvent system to ensure good separation of your product from any unreacted starting materials or byproducts. Recrystallization can also be an effective purification method if a suitable solvent is found.
Data Presentation
The following table summarizes the yields of sulfonylation reactions under various conditions for aromatic and heterocyclic amines. While not specific to this compound, this data provides a useful comparison of the effects of different bases and solvents on reaction outcomes.
| Amine | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline | Benzenesulfonyl chloride | Pyridine | - | 0-25 | 100 | [Chemistry & Biology Interface, 2018] |
| Aniline | 4-Nitrobenzenesulfonyl chloride | Pyridine | - | 0-25 | 100 | [Chemistry & Biology Interface, 2018] |
| Aniline | Benzenesulfonyl chloride | Triethylamine | THF | RT | 86 | [Chemistry & Biology Interface, 2018] |
| Aniline | Benzenesulfonyl chloride | Triethylamine | Diethyl ether | 0 | 85 | [Chemistry & Biology Interface, 2018] |
| 2-Amino-6-chloropurine | 4-Acetamidobenzenesulfonyl chloride | Pyridine | Pyridine | 100 | 75 | [Journal of Medicinal Chemistry, 1962] |
| Amine 3 | Methanesulfonyl chloride | Triethylamine | Dichloromethane | RT | - | [Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation] |
| Thymol | Thionyl chloride | - | Cyclohexane | 0-5 | 91.3 | [Obtained sulfonation yields for each solvent (molar ratio η= 3 and temperature [0 -5°C])] |
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine
This protocol provides a general procedure for the reaction of a primary amine with this compound. Optimization of stoichiometry, base, solvent, and temperature may be required for specific substrates.
Materials:
-
Primary amine (1.0 mmol)
-
This compound (1.0-1.05 mmol)
-
Anhydrous base (e.g., pyridine or triethylamine, 1.1-1.5 mmol)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile)
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Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 mmol) and the chosen base (1.1-1.5 mmol) in the anhydrous solvent.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.05 mmol) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed (typically 2-24 hours).
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
If the product precipitates, it can be collected by filtration.
-
If the product remains in solution, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Experimental Workflow Diagram
Caption: General experimental workflow for sulfonylation.
References
side reactions of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride with nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride. The information is designed to help overcome common challenges and side reactions encountered during its use with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when reacting this compound with primary amines?
A1: The most prevalent side reaction is the formation of a di-sulfonylated amine, where two molecules of the sulfonyl chloride react with one molecule of the primary amine. This is more likely to occur if the primary amine is used in excess to act as a base or if the reaction conditions are not carefully controlled. Another common issue is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid if moisture is present in the reaction.
Q2: My reaction with a secondary amine is very sluggish. What could be the issue?
A2: Secondary amines are generally less nucleophilic than primary amines due to steric hindrance.[1] The reaction rate can be significantly influenced by the steric bulk of the secondary amine. To improve the reaction rate, you can try increasing the reaction temperature, using a more polar aprotic solvent like DMF or NMP, or adding a non-nucleophilic base such as triethylamine or pyridine to activate the amine.[1]
Q3: I am observing a significant amount of an insoluble white solid in my reaction mixture that is not my desired sulfonamide. What could it be?
A3: A common insoluble byproduct is the sulfonic acid derivative of this compound. This is formed by the hydrolysis of the starting material in the presence of water.[2] Ensure that all your reagents and solvents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture contamination.
Q4: Can I use an alcohol as a solvent for my reaction with an amine?
A4: It is generally not recommended to use alcohol as a solvent. Alcohols are nucleophiles and can react with the sulfonyl chloride to form a sulfonate ester as a side product.[3][4] This will consume your starting material and complicate the purification of your desired sulfonamide. It is best to use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Q5: How can I remove the unreacted sulfonyl chloride and the corresponding sulfonic acid from my final product?
A5: Unreacted sulfonyl chloride can often be removed by chromatography. The sulfonic acid, being acidic, can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The desired sulfonamide derived from a primary amine will also be acidic and can be extracted into a basic aqueous solution, leaving non-acidic impurities in the organic layer. Acidification of the aqueous layer will then precipitate the pure sulfonamide.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of Sulfonyl Chloride | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). | Reduced formation of the sulfonic acid byproduct and increased yield of the sulfonamide. |
| Di-sulfonylation of Primary Amine | Use a non-nucleophilic base (e.g., pyridine, triethylamine) instead of excess primary amine. Add the sulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the electrophile. | Minimized formation of the di-sulfonylated product. |
| Poor Reactivity of the Nucleophile | For sterically hindered or electron-poor amines, increase the reaction temperature or use a more polar solvent (e.g., DMF). | Increased reaction rate and higher conversion to the desired product. |
| Sub-optimal Stoichiometry | Carefully control the stoichiometry. A slight excess of the amine (1.1-1.2 equivalents) is often optimal when using a separate base. | Maximized conversion of the limiting reagent (sulfonyl chloride). |
Issue 2: Complex Mixture of Products in the Final Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction with Solvent | Avoid nucleophilic solvents like alcohols. Use inert, aprotic solvents such as DCM, THF, or acetonitrile. | Elimination of side products resulting from reaction with the solvent. |
| Thermal Decomposition | If the reaction requires heating, monitor the temperature carefully and avoid excessive heat. Consider running the reaction at a lower temperature for a longer duration. | Reduced formation of degradation products. |
| Multiple Reactive Sites on Nucleophile | If the nucleophile has multiple reactive sites (e.g., a hydroxyl group and an amino group), consider using a protecting group strategy for the more reactive site that is not intended to react. | Selective reaction at the desired site and a cleaner product profile. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from this compound and a Primary Amine
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.1 mmol) and a non-nucleophilic base such as triethylamine (1.5 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Reaction: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL). Add the sulfonyl chloride solution dropwise to the amine solution over 15-20 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with 1M HCl (2 x 10 mL) to remove the excess base and amine. Then, wash with a saturated aqueous solution of NaHCO₃ (2 x 10 mL) to remove any sulfonic acid byproduct. Finally, wash with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Main reaction pathways and common side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Purification of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide product?
A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:
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Unreacted starting materials: Such as the parent 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride or the corresponding amine.
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Byproducts from the sulfonylation reaction: Including regioisomers if the sulfonyl chloride position was not exclusively at the 6-position.
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Hydrolyzed sulfonyl chloride: The 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid can be present if the sulfonyl chloride intermediate was exposed to moisture.[1]
-
Residual solvents: Solvents used in the reaction and workup steps.
-
Polymeric materials: Tar-like substances can form under harsh reaction conditions.
Q2: What initial analytical steps are recommended before starting the purification?
A2: Before beginning purification, it is crucial to analyze the crude product to understand the impurity profile. This will help in selecting the most effective purification strategy.[1] Recommended techniques include:
-
Thin Layer Chromatography (TLC): To visualize the number of components and determine an appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): To obtain a more accurate assessment of the purity and the relative amounts of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structures of the desired product and major impurities.
Q3: Are there any specific stability concerns for this class of compounds during purification?
A3: While generally stable, prolonged exposure to strong acidic or basic conditions and high temperatures should be avoided to prevent potential degradation of the sulfonamide or the tetrahydroquinoline core.[1] The sulfonyl chloride intermediate, if present, is particularly sensitive to moisture.[1]
Troubleshooting Guides
Low Yield After Purification
| Potential Cause | Troubleshooting Suggestion |
| Product loss during extraction | Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Multiple extractions with a smaller solvent volume are more efficient than a single extraction with a large volume. |
| Co-elution with impurities during chromatography | Optimize the solvent system. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can enhance separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product remains in the mother liquor after recrystallization | Cool the recrystallization mixture slowly to encourage crystal formation. If the product is too soluble, try a different solvent or a solvent pair. Reduce the amount of solvent used to the minimum required to dissolve the compound at high temperature. |
| Decomposition on silica gel | If you suspect your compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina for column chromatography. Alternatively, you can use silica gel that has been treated with a base like triethylamine. |
Difficulty in Removing a Specific Impurity
| Impurity Type | Troubleshooting Suggestion |
| Unreacted Starting Amine | If the amine is basic, an acidic wash of the organic solution of your crude product can help remove it by forming a water-soluble salt. |
| Unreacted Sulfonyl Chloride | The sulfonyl chloride is more reactive than the sulfonamide. It can be quenched by adding a small amount of water or an amine scavenger to the reaction mixture before workup. |
| Highly Polar Impurities | These can often be removed by washing the organic solution of the crude product with brine or water. |
| Non-polar Impurities | These can be removed by washing the crude solid with a non-polar solvent in which the desired product is insoluble (e.g., hexanes, diethyl ether). |
Product Oiling Out During Recrystallization
| Potential Cause | Troubleshooting Suggestion |
| Solution is supersaturated | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can prevent the formation of a crystal lattice.[1] |
| Inappropriate solvent | The chosen solvent may be too good of a solvent for your compound even at low temperatures. Try a less polar solvent or a solvent pair. |
| Presence of impurities | Impurities can inhibit crystallization.[1] It may be necessary to first purify the crude product by column chromatography to remove the bulk of impurities before attempting recrystallization.[1] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and should be optimized for your specific compound.
1. Selection of Solvent System:
-
Use Thin Layer Chromatography (TLC) to determine a suitable eluent system.
-
Aim for a solvent system that gives your desired product an Rf value of approximately 0.2-0.4.
-
A common starting point for sulfonamides is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
4. Elution:
-
Begin eluting with the chosen solvent system.
-
If using a gradient, gradually increase the polarity of the eluent.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol provides a general procedure for recrystallization. The choice of solvent is critical and needs to be determined experimentally.
1. Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, or mixtures like ethanol/water or ethyl acetate/hexane) to find a suitable one.
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve complete dissolution at the boiling point.
3. Cooling and Crystallization:
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Further cooling in an ice bath can maximize the yield of crystals.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides.
Caption: A logical diagram for troubleshooting common purification issues.
References
Technical Support Center: Improving the Stability of Sulfonyl Chloride Reagents in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of sulfonyl chloride reagents in solution.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with sulfonyl chloride solutions.
| Issue | Possible Causes | Recommended Solutions |
| Low or no conversion of starting material in a reaction. | 1. Degraded sulfonyl chloride reagent: The reagent may have hydrolyzed due to exposure to moisture.[1][2] 2. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.[1] 3. Inappropriate solvent: The sulfonyl chloride may be unstable or unreactive in the chosen solvent. | 1. Use a fresh bottle of the sulfonyl chloride or purify the existing stock. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1][2] 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.[1][2] 3. Consult the literature for appropriate solvents for the specific sulfonyl chloride and reaction type. |
| Formation of a significant amount of a polar byproduct. | Hydrolysis of the sulfonyl chloride: The primary degradation pathway for sulfonyl chlorides is hydrolysis to the corresponding sulfonic acid, which is highly polar.[2][3] This is often caused by trace amounts of water in the solvent or on the glassware.[1][2] | Rigorously exclude moisture from the reaction. Use anhydrous solvents, oven-dried glassware, and maintain an inert atmosphere.[1][2] Consider adding a dehydrating agent if compatible with the reaction conditions. |
| Inconsistent reaction yields. | Variable reagent quality: The purity and stability of the sulfonyl chloride may vary between batches or due to improper storage.[3] Presence of impurities in other reagents: Moisture or other nucleophilic impurities in the substrate, base, or solvent can consume the sulfonyl chloride. | Standardize reagent handling and storage. Store sulfonyl chlorides in a desiccator, under an inert atmosphere, and away from light.[4] Ensure the purity of all reaction components. Purify solvents and other reagents as necessary. |
| Discoloration of the sulfonyl chloride solution. | Decomposition of the sulfonyl chloride: Some sulfonyl chlorides can discolor upon degradation, which may be accelerated by light or impurities. | Store the sulfonyl chloride solution in an amber bottle to protect it from light. Prepare fresh solutions before use whenever possible. |
Frequently Asked Questions (FAQs)
1. What are the main factors that affect the stability of sulfonyl chloride solutions?
The primary factor affecting the stability of sulfonyl chlorides is their susceptibility to hydrolysis by water.[2][3] Other factors include:
-
Temperature: Higher temperatures generally accelerate decomposition.[1]
-
Light: Some sulfonyl chlorides may be light-sensitive.
-
Presence of nucleophiles: Contaminants such as alcohols or amines can react with and consume the sulfonyl chloride.
-
Solvent: The polarity and protic nature of the solvent can influence the rate of solvolysis.
2. How can I minimize the degradation of my sulfonyl chloride solution during storage?
To maximize the shelf-life of your sulfonyl chloride solutions:
-
Use anhydrous solvents: Purchase high-quality anhydrous solvents or dry them using appropriate methods before use.[1]
-
Store under an inert atmosphere: After preparing the solution, flush the headspace of the storage container with a dry, inert gas like nitrogen or argon.
-
Use appropriate storage containers: Store solutions in clean, dry glass bottles with tight-fitting caps. For light-sensitive compounds, use amber bottles.
-
Store at low temperatures: If the sulfonyl chloride is thermally stable at lower temperatures, storing the solution in a refrigerator or freezer can slow down degradation. However, always ensure the container is well-sealed to prevent condensation upon removal.
3. What is the typical shelf-life of a sulfonyl chloride solution?
The shelf-life of a sulfonyl chloride solution is highly dependent on the specific sulfonyl chloride, the solvent, the concentration, and the storage conditions. A solution of a reactive sulfonyl chloride like methanesulfonyl chloride in a less-than-perfectly-dry solvent might only be viable for a few hours at room temperature. In contrast, a solution of a more stable sulfonyl chloride in a high-purity anhydrous solvent, stored under inert gas at a low temperature, could last for days or even weeks. It is always best practice to prepare solutions fresh or to titrate older solutions to determine the active concentration before use.
4. How can I check if my sulfonyl chloride solution has degraded?
Several analytical techniques can be used to assess the purity and concentration of a sulfonyl chloride solution:
-
NMR Spectroscopy: ¹H NMR can be used to monitor the appearance of degradation products, such as the corresponding sulfonic acid.[5]
-
HPLC: High-Performance Liquid Chromatography can be used to separate and quantify the sulfonyl chloride and its degradation products.[6][7][8] A reverse-phase C18 column is often suitable.[7]
-
GC-MS: Gas Chromatography-Mass Spectrometry can be used for volatile sulfonyl chlorides. However, some sulfonyl chlorides are thermally labile and may degrade in the injector.[9] Derivatization to more stable compounds, like sulfonamides, can be an alternative for quantification.[9]
5. Are there any additives that can improve the stability of sulfonyl chloride solutions?
While not a common practice in a research laboratory setting for solutions, some patents describe the use of stabilizers for bulk aliphatic sulfonyl chlorides to prevent discoloration. For laboratory use, the most effective strategy is the rigorous exclusion of water and other nucleophiles.
Quantitative Data on Sulfonyl Chloride Stability
Quantitative data on the stability of sulfonyl chlorides in common organic solvents is sparse in the peer-reviewed literature. Most studies focus on solvolysis rates in aqueous or alcoholic media. The following table summarizes some of the available data, primarily for hydrolysis, to provide a general understanding of reactivity.
| Sulfonyl Chloride | Solvent System | Temperature (°C) | Half-life (t₁₂) or Rate Constant (k) | Reference |
| Alkanesulfonyl chlorides (general) | 100% H₂O | 25 | k ≈ 2.1 x 10⁻⁴ to 4.4 x 10⁻⁴ s⁻¹ | [10] |
| 2-Thiophenesulfonyl chloride | Various aqueous and alcoholic mixtures | 25 | Varies significantly with solvent composition | [10][11] |
| Phenylmethanesulfonyl chloride | Various aqueous and alcoholic mixtures | 45 | Varies significantly with solvent composition | [11] |
Note: This data should be interpreted with caution as the stability in anhydrous aprotic organic solvents used in synthesis will be significantly different. The primary degradation pathway in these systems is reaction with trace moisture.
Experimental Protocols
Protocol 1: General Procedure for Handling and Preparing a Sulfonyl Chloride Solution
This protocol outlines the best practices for preparing a sulfonyl chloride solution to minimize degradation.
Materials:
-
Sulfonyl chloride reagent
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, THF)
-
Oven-dried glassware (e.g., round-bottom flask, graduated cylinder, syringe)
-
Inert gas source (nitrogen or argon) with a manifold
-
Septa and needles
Procedure:
-
Dry all glassware: Place all glassware in an oven at >120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator.
-
Set up under inert atmosphere: Assemble the glassware while flushing with a stream of dry nitrogen or argon.
-
Dispense anhydrous solvent: Use a dry syringe or cannula to transfer the required volume of anhydrous solvent to the reaction flask.
-
Add sulfonyl chloride: If the sulfonyl chloride is a liquid, use a dry syringe to add it to the solvent. If it is a solid, briefly remove the septum and add the solid under a positive pressure of inert gas.
-
Store appropriately: If the solution is to be stored, flush the headspace with inert gas before sealing the flask with a septum and parafilm. Store in a cool, dark place.
Protocol 2: Monitoring Sulfonyl Chloride Degradation by ¹H NMR
This protocol provides a general method for monitoring the stability of a sulfonyl chloride solution over time using ¹H NMR.
Materials:
-
Sulfonyl chloride solution in a deuterated anhydrous solvent (e.g., CDCl₃, CD₃CN)
-
NMR tubes with caps
-
Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Prepare the NMR sample: In a glovebox or under a stream of inert gas, prepare a solution of the sulfonyl chloride in the chosen deuterated solvent. If using an internal standard, add a known amount.
-
Acquire initial spectrum: Take an initial ¹H NMR spectrum of the freshly prepared solution. Note the chemical shifts of the characteristic peaks of the sulfonyl chloride.
-
Store the sample: Store the NMR tube under the desired conditions (e.g., room temperature on the benchtop, in a refrigerator).
-
Acquire subsequent spectra: At regular time intervals (e.g., every hour, every 24 hours), acquire a new ¹H NMR spectrum.
-
Analyze the data: Compare the integration of the sulfonyl chloride peaks to the integration of the internal standard (if used) or to the appearance of new peaks corresponding to degradation products (e.g., the sulfonic acid). A decrease in the relative integration of the sulfonyl chloride peaks indicates degradation.
Visualizations
Caption: Primary degradation pathway of sulfonyl chlorides in the presence of trace moisture.
Caption: General workflow for preparing and monitoring the stability of a sulfonyl chloride solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. acdlabs.com [acdlabs.com]
- 6. Methanesulfonyl chloride | SIELC Technologies [sielc.com]
- 7. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 8. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Chemoselectivity in Reactions with Multifunctional Amines
Welcome to the technical support center for chemoselectivity issues in reactions involving multifunctional amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide clear, actionable guidance for your experiments.
Troubleshooting Guides
This section addresses specific problems you might encounter during your reactions, offering potential causes and solutions in a question-and-answer format.
Question 1: I am observing low chemoselectivity in the acylation of a polyamine, with acylation occurring on both primary and secondary amines. How can I improve selectivity for the primary amine?
Answer:
Low chemoselectivity in the acylation of polyamines is a common issue. The relative nucleophilicity of primary and secondary amines can be similar, leading to mixtures of products. Here are several strategies to enhance selectivity for the primary amine:
-
Choice of Acylating Agent: The reactivity and steric bulk of the acylating agent are crucial. Highly reactive agents like acyl chlorides may exhibit poor selectivity. Consider using acylating agents with greater steric hindrance or those known for high chemoselectivity.[1][2] Diacylaminoquinazolinones (DAQs) and diacylanilines (DAAs) have been shown to be highly selective for acylating primary amines in the presence of secondary amines.[1][2]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the reaction with the more accessible primary amine.
-
Solvent: The choice of solvent can influence the relative nucleophilicity of the amines. Protic solvents can solvate the amines to different extents, potentially altering their reactivity.[3]
-
pH Control: In aqueous media, careful control of pH can be used to selectively protonate the more basic secondary amine, rendering it less nucleophilic and favoring reaction at the primary amine.
-
-
Use of Protecting Groups: An orthogonal protection strategy is a robust method to ensure selectivity. You can selectively protect the secondary amine(s) before performing the acylation on the primary amine(s).[4]
Question 2: My N-alkylation of a multifunctional amine is resulting in a mixture of mono- and di-alkylated products. How can I favor mono-alkylation?
Answer:
Preventing over-alkylation is a frequent challenge because the mono-alkylated product is often more nucleophilic than the starting primary amine.[5] Here are some approaches to favor mono-alkylation:
-
Stoichiometry and Addition:
-
Use a large excess of the diamine relative to the alkylating agent. This statistically favors the alkylating agent reacting with an unreacted diamine molecule rather than the mono-alkylated product. However, this is not practical for valuable amines.
-
Employ slow, controlled addition of the alkylating agent to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, reducing the likelihood of a second alkylation event.
-
-
Steric Hindrance:
-
If possible, choose a bulkier alkylating agent. The increased steric hindrance will disfavor a second alkylation on the already substituted nitrogen.
-
Leverage steric hindrance on the amine substrate itself.
-
-
Reaction Conditions:
-
Base Selection: The choice of base can be critical. Using a weaker base or a stoichiometric amount of a strong base can help prevent the deprotonation of the mono-alkylated product, thus disfavoring di-alkylation.[6]
-
Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions and can help improve selectivity.
-
-
Protecting Group Strategy: For complex molecules, the most reliable method is to use a protecting group strategy. Protect one amine, alkylate the other, and then deprotect.
Question 3: I am attempting to selectively react with the amine in an amino alcohol, but I am getting significant O-acylation/O-alkylation. How can I improve N-selectivity?
Answer:
Achieving N-selectivity in the presence of a hydroxyl group depends on exploiting the differences in nucleophilicity between the amine and the alcohol.
-
For Acylation:
-
Reaction Conditions: Under neutral or slightly basic conditions, the amine is generally more nucleophilic than the hydroxyl group, favoring N-acylation.[7] The use of a non-nucleophilic base is recommended.
-
Acylating Agent: Highly reactive acylating agents like acyl chlorides can lead to O-acylation. Using less reactive agents like esters or employing catalytic methods can improve N-selectivity.
-
Catalyst: Certain catalysts can promote selective acylation. For example, some studies have shown that specific catalysts can achieve O-selective acylation, highlighting the importance of catalyst choice in directing the reaction.[8]
-
-
For Alkylation:
-
pH Control: In acidic conditions, the amine will be protonated and non-nucleophilic, which would favor O-alkylation. Therefore, maintaining neutral or basic conditions is crucial for N-alkylation.
-
Protecting the Hydroxyl Group: The most straightforward approach is to protect the hydroxyl group as a silyl ether or another suitable protecting group before performing the N-alkylation.
-
Troubleshooting Workflow for Low Chemoselectivity
Caption: Troubleshooting workflow for low chemoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for amines and under what conditions are they stable/removed?
A1: The choice of protecting group is critical for achieving chemoselectivity in multi-step syntheses. Here are some of the most common amine protecting groups:
| Protecting Group | Abbreviation | Stable To | Labile To (Deprotection Conditions) |
| tert-Butoxycarbonyl | Boc | Catalytic hydrogenation, mild base | Strong acid (e.g., TFA in DCM) |
| Carboxybenzyl | Cbz or Z | Mild acid and base | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Acid, catalytic hydrogenation | Base (e.g., piperidine in DMF) |
| 2-Nitrobenzenesulfonyl | Nosyl (Ns) | Acid, Boc and Cbz protection conditions | Thiolates (e.g., thiophenol, K₂CO₃ in DMF) |
Q2: How do I choose between different acylating agents for selective N-acylation?
A2: The choice depends on the substrate and the desired level of selectivity. Here is a comparison of common acylating agents:
| Acylating Agent | Reactivity | Selectivity | Common Side Reactions/Issues |
| Acyl Chlorides | Very High | Generally Low | Can be difficult to control, may react with other nucleophiles (e.g., -OH). |
| Acid Anhydrides | High | Moderate | Generally more selective than acyl chlorides. Can be used for selective N-acylation of amino alcohols under neutral conditions.[7] |
| Activated Esters | Moderate | Good | Often used in peptide coupling; selectivity can be tuned by the activating group. |
| Potassium Acyltrifluoroborates (KATs) | Moderate | High | Shows excellent chemoselectivity for primary amines in the presence of secondary amines and other functional groups under acidic conditions.[8][9][10] |
Q3: What factors influence the N- vs. O-alkylation of amino alcohols?
A3: The selectivity of N- vs. O-alkylation is primarily governed by the relative nucleophilicity of the nitrogen and oxygen atoms, which is influenced by several factors:
-
pH: This is the most critical factor. In acidic solution (pH < 7), the amine is protonated (R-NH₃⁺), making it non-nucleophilic and favoring O-alkylation. In neutral or basic conditions (pH > 7), the amine is a better nucleophile than the alcohol, leading to preferential N-alkylation.
-
Solvent: The solvent can affect the nucleophilicity of both groups through solvation effects. Protic solvents can form hydrogen bonds with both the amine and the alcohol, potentially reducing their nucleophilicity. Aprotic solvents are often preferred for N-alkylation.
-
Steric Hindrance: If either the nitrogen or oxygen atom is sterically hindered, the reaction will be favored at the more accessible site.
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of a Symmetric Diamine
This protocol is adapted from a general method for the selective mono-protection of diamines by in situ generation of the mono-hydrochloride salt.[11][12][13]
Materials:
-
Symmetric diamine (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)
-
Water (H₂O)
-
2 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve the diamine (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add chlorotrimethylsilane (1.0 eq) dropwise to the cooled, stirring solution. A white precipitate of the diamine dihydrochloride may form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes. This allows for the formation of the mono-protonated diamine in equilibrium.
-
Add water (approximately 1 mL per gram of diamine), followed by a solution of Boc₂O (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc product.
-
Adjust the pH of the aqueous layer to >12 with 2 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.
Workflow for Selective Mono-Boc Protection
Caption: Experimental workflow for selective mono-Boc protection.
Protocol 2: Selective N-Acylation of an Amino Alcohol
This protocol describes a general procedure for the selective N-acylation of an amino alcohol using acetic anhydride under neutral conditions.[7]
Materials:
-
Amino alcohol (e.g., 1-aminopentan-3-ol) (1.0 eq)
-
Acetic anhydride (1.05 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amino alcohol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting amino alcohol is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-acylated amino alcohol. Further purification can be achieved by column chromatography if necessary.
Protocol 3: Nosyl Protection of a Primary Amine
This protocol is a general method for the protection of a primary amine using 2-nitrobenzenesulfonyl chloride (nosyl chloride).
Materials:
-
Primary amine (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl) (1.1 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add pyridine (2.0 eq) to the stirred solution.
-
Add a solution of Ns-Cl (1.1 eq) in anhydrous DCM dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to provide the crude N-nosylated amine, which can be purified by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound presents several challenges, primarily related to the highly reactive and corrosive nature of the reagents involved, particularly chlorosulfonic acid. Key challenges include:
-
Exothermic Reaction Control: The chlorosulfonation step is highly exothermic and requires stringent temperature control to prevent runaway reactions and the formation of side products.
-
Reagent Handling and Safety: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[1][2][3] Safe handling, storage, and quenching procedures are critical at a larger scale.
-
Product Isolation and Purification: Isolating the sulfonyl chloride from the reaction mixture can be difficult due to its reactivity and potential for hydrolysis. Purification to remove sulfonic acid and other impurities is crucial for subsequent steps.
-
By-product Formation: Undesired isomers and sulfone formation can occur, complicating purification and reducing the overall yield.
-
Material Compatibility: The corrosive nature of the reaction mixture necessitates the use of specialized, corrosion-resistant reactors and equipment.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using techniques like TLC or HPLC. Insufficient reaction time or inadequate mixing can lead to incomplete conversion.
-
Sub-optimal Temperature: The reaction temperature is critical. For the chlorosulfonation step, temperatures that are too low may result in a sluggish reaction, while temperatures that are too high can lead to decomposition of the product and increased by-product formation.
-
Moisture Contamination: this compound is sensitive to moisture, which can hydrolyze it to the corresponding sulfonic acid. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Improper Stoichiometry: Carefully check the molar ratios of your reactants. An insufficient amount of the chlorosulfonating agent will lead to incomplete conversion.
-
Inefficient Work-up: During work-up, the product can be lost through hydrolysis or incomplete extraction. Quenching the reaction by carefully adding the reaction mixture to ice-water can help precipitate the product, but this must be done cautiously to control the exotherm.
Q3: I am observing significant amounts of impurities in my final product. What are the likely side reactions and how can I minimize them?
A3: The primary impurity is often the corresponding sulfonic acid, formed via hydrolysis of the sulfonyl chloride. Other potential by-products include isomeric sulfonyl chlorides and sulfones.
-
Hydrolysis to Sulfonic Acid: This is the most common side reaction. To minimize it, use anhydrous conditions and work quickly during the aqueous work-up. Washing the crude product with cold water can help remove the more water-soluble sulfonic acid.
-
Isomer Formation: The position of sulfonation on the quinoline ring is directed by the existing substituents. While the 6-position is generally favored, other isomers may form. Running the reaction at the optimal temperature can improve regioselectivity.
-
Sulfone Formation: Sulfones can form as by-products, especially at higher temperatures. Maintaining strict temperature control is key to minimizing their formation.
Q4: What are the recommended safety precautions when working with chlorosulfonic acid on a larger scale?
A4: Chlorosulfonic acid is a hazardous substance that requires strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, safety goggles, and a face shield.[4]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling the corrosive vapors.[4]
-
Reagent Handling: Add chlorosulfonic acid slowly and in a controlled manner to the reaction mixture, ensuring adequate cooling to manage the exothermic reaction.
-
Quenching: Never add water directly to chlorosulfonic acid.[4] For quenching, the reaction mixture should be added slowly to a large excess of ice with vigorous stirring.
-
Spill Management: Have appropriate spill kits available. Small spills can be neutralized with a suitable absorbent material like sodium bicarbonate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents. | Use fresh, high-purity starting materials. Ensure the 2-Oxo-1,2,3,4-tetrahydroquinoline is dry. |
| Incorrect reaction temperature. | Optimize the reaction temperature. For chlorosulfonation, a low temperature (e.g., 0-5 °C) is often required. | |
| Insufficient reaction time. | Monitor the reaction progress using TLC or HPLC to determine the optimal reaction duration. | |
| Formation of a Tarry, Intractable Mass | Runaway reaction due to poor temperature control. | Improve cooling efficiency and ensure slow, controlled addition of reagents. Consider diluting the reaction mixture. |
| Presence of significant impurities in starting materials. | Purify the starting 2-Oxo-1,2,3,4-tetrahydroquinoline before use. | |
| Product is an Oil Instead of a Solid | Presence of impurities lowering the melting point. | Attempt to purify the product by trituration with a suitable solvent or by column chromatography. |
| Incomplete removal of solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Difficult Filtration of the Product | Very fine particle size of the precipitate. | Adjust the quenching/precipitation conditions. A slower precipitation at a slightly higher temperature might yield larger crystals. |
| Product is too soluble in the work-up solvent. | Use a solvent in which the product has lower solubility for washing and isolation. |
Experimental Protocols
Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline
A common route to 2-Oxo-1,2,3,4-tetrahydroquinoline involves the cyclization of N-phenyl-β-alanine or a related precursor. While various methods exist, a representative procedure is outlined below.
Methodology:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, place N-phenyl-β-alanine.
-
Cyclization: Add a dehydrating agent such as polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide and methanesulfonic acid.
-
Heating: Heat the mixture with stirring to a temperature typically ranging from 100 to 140°C. The optimal temperature and time should be determined by reaction monitoring.
-
Work-up: After the reaction is complete, cool the mixture and carefully quench it by pouring it onto ice. This will precipitate the crude product.
-
Isolation and Purification: Collect the solid product by filtration, wash it with water to remove any remaining acid, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis of this compound
The chlorosulfonation of 2-Oxo-1,2,3,4-tetrahydroquinoline is a critical step.
Methodology:
-
Reaction Setup: In a clean, dry, and inerted reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, place a suitable solvent (e.g., dichloromethane or chloroform).
-
Reagent Addition: Cool the solvent to 0-5°C. Slowly add chlorosulfonic acid to the solvent with vigorous stirring, maintaining the low temperature.
-
Substrate Addition: Once the chlorosulfonic acid is fully dissolved and the temperature is stable, slowly add 2-Oxo-1,2,3,4-tetrahydroquinoline to the solution. The addition should be controlled to keep the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10°C) until completion, as monitored by TLC or HPLC.
-
Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This will precipitate the sulfonyl chloride product.
-
Isolation and Purification: Collect the solid product by filtration. Wash the filter cake with cold water to remove any residual acids. Dry the product under vacuum at a low temperature to prevent decomposition. Further purification can be achieved by recrystallization from a non-protic solvent if necessary.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be optimized for the synthesis of aryl sulfonyl chlorides. The optimal conditions for this compound should be determined experimentally.
| Parameter | Condition A | Condition B | Condition C | Potential Impact on Yield and Purity |
| Chlorosulfonating Agent | Chlorosulfonic Acid | SOCl₂ (from sulfonic acid) | SO₂Cl₂ | Chlorosulfonic acid is a common and effective reagent. The two-step process via the sulfonic acid can sometimes offer better control. |
| Solvent | Dichloromethane | Chloroform | Neat (no solvent) | A solvent helps with temperature control and stirring but needs to be inert. Neat reactions can be difficult to control on a large scale. |
| Temperature | 0-5°C | 20-25°C | > 40°C | Lower temperatures generally favor higher purity by minimizing side reactions. Higher temperatures can lead to decomposition and by-product formation. |
| Equivalents of Chlorosulfonating Agent | 1.1 eq | 2.0 eq | 5.0 eq | A slight excess is necessary to drive the reaction to completion. A large excess can lead to more by-products and difficult work-up. |
| Reaction Time | 1-2 hours | 4-6 hours | > 12 hours | Should be optimized by monitoring the reaction. Prolonged reaction times can lead to product degradation. |
Visualizations
Experimental Workflow
Caption: A general workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for low yield or high impurity issues.
PKM2 Signaling Pathway
Derivatives of this compound are known to be activators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer cell metabolism.
Caption: The role of PKM2 in cancer metabolism and its activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KR101522464B1 - New process for the production of arensulfonyl chloride from arensulfonic acid - Google Patents [patents.google.com]
- 4. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection for Efficient Sulfonamide Coupling: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during sulfonamide coupling reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of sulfonamides, offering systematic approaches to problem-solving.
Question: My sulfonamide synthesis is resulting in low to no yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in sulfonamide synthesis can be attributed to several factors, including catalyst choice and activity, reaction conditions, and substrate reactivity. Below is a systematic guide to troubleshooting this common issue.
1. Catalyst Selection and Activity:
The choice of catalyst is critical for efficient sulfonamide coupling. For traditional reactions involving sulfonyl chlorides and amines, a simple base catalyst such as triethylamine or pyridine is often sufficient.[1] However, for more complex cross-coupling reactions, a transition metal catalyst is typically necessary.
-
Palladium-Based Catalysts: Widely used for C-N cross-coupling, but they can be prone to deactivation.[2]
-
Troubleshooting:
-
Ensure the activity of your palladium catalyst.
-
Consider using specialized ligands, such as dialkyl biaryl phosphines, which can prevent catalyst dimerization and accelerate the reaction.[2]
-
-
-
Copper-Based Catalysts: An effective alternative for the arylation of sulfonamides. Some copper-catalyzed systems can even be run in water.[2]
-
Troubleshooting:
-
If palladium catalysts are ineffective, a switch to a copper-based system may provide better results.
-
-
-
Nickel-Based Catalysts: A powerful and cost-effective alternative to palladium, particularly for reactions involving (hetero)aryl chlorides.[3]
-
Troubleshooting:
-
For challenging couplings with aryl chlorides, a nickel catalyst may be the optimal choice.
-
-
2. Reaction Conditions:
-
Temperature: The reaction temperature can significantly impact the yield.
-
Troubleshooting:
-
Some copper-catalyzed couplings of aryl boronic acids may require high temperatures to proceed efficiently.[2]
-
Conversely, if starting materials or products are thermally sensitive, milder conditions are necessary.
-
-
-
Solvent: The solvent choice can dramatically affect the outcome of the reaction.
-
Troubleshooting:
-
While common organic solvents like toluene or dioxane are frequently used, consider environmentally friendly options like water, which have been successful in some copper-catalyzed systems.[2]
-
-
-
Base: The type and amount of base are crucial, especially in palladium-catalyzed reactions where it aids in the deprotonation of the sulfonamide.[2]
3. Substrate Reactivity:
-
Attenuated Nucleophilicity of Sulfonamides: Sulfonamides are less nucleophilic than alkylamines, which can make C-N bond formation challenging.[2][3]
-
Troubleshooting:
-
The choice of a highly active catalyst system is paramount to overcome the low nucleophilicity of sulfonamides.
-
-
Question: What are the key considerations when choosing between different types of catalysts for sulfonamide coupling?
Answer:
The selection of an appropriate catalyst depends on the specific substrates and the desired reaction pathway. Here is a comparison of commonly used catalyst systems:
| Catalyst Type | Primary Application | Advantages | Disadvantages |
| Base Catalysts (e.g., Pyridine, Et3N) | Traditional coupling of sulfonyl chlorides and amines | Simple, inexpensive | Limited to activated substrates |
| Palladium Catalysts | C-N cross-coupling reactions | High activity, broad substrate scope | Susceptible to deactivation, cost |
| Copper Catalysts | Arylation of sulfonamides | Cost-effective, can be used in water | May require higher temperatures |
| Nickel Catalysts | Coupling with (hetero)aryl chlorides | Cost-effective, highly active for challenging substrates | Air-sensitive in some cases |
| Ruthenium Catalysts | Oxidative C-H activation routes | Alternative reaction pathway | Less commonly used for general sulfonamide coupling |
Experimental Protocols
General Procedure for Palladium-Catalyzed Sulfonamide Coupling:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), sulfonamide (1.2 mmol), palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), and ligand (e.g., Xantphos, 0.04 mmol).
-
Solvent and Base: Add the appropriate solvent (e.g., dioxane or toluene, 5 mL) and base (e.g., K2CO3 or Cs2CO3, 2.0 mmol).
-
Reaction Execution: The reaction mixture is then heated to the desired temperature (typically 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred for the required time (typically 12-24 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Visualizing Experimental Workflows
Catalyst Selection Workflow:
The following diagram illustrates a decision-making process for selecting a suitable catalyst for sulfonamide coupling.
Caption: A decision tree for catalyst selection in sulfonamide synthesis.
General Troubleshooting Workflow:
This diagram outlines a logical approach to troubleshooting failed or low-yielding sulfonamide coupling reactions.
References
Technical Support Center: Synthesis of Sulfonyl Fluorides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the synthesis of sulfonyl fluorides, with a specific focus on avoiding the formation of undesired byproducts.
Troubleshooting Guide: Undesired Byproduct Formation
This guide addresses specific issues that may arise during the synthesis of sulfonyl fluorides and offers potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired sulfonyl fluoride and presence of starting material (e.g., sulfonyl chloride). | Incomplete reaction due to insufficient fluoride source, low reaction temperature, or short reaction time. | - Increase the equivalents of the fluoride source (e.g., KF, KHF₂). - Elevate the reaction temperature. - Extend the reaction time. |
| Formation of sulfonic acid as a major byproduct. | Hydrolysis of the sulfonyl fluoride product or the starting sulfonyl chloride, often due to the presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Consider using potassium bifluoride (KHF₂) as the fluoride source, which can lead to less hydrolysis compared to aqueous KF.[1] |
| Presence of sulfonic acid anhydride byproduct. | This can occur during the conversion of sulfonic acids to sulfonyl fluorides, particularly when using activating agents like thionyl fluoride. | - When using thionyl fluoride with sulfonic acids, the use of a sulfonate salt instead of the free sulfonic acid can prevent anhydride formation.[2] |
| Formation of sulfonate ester byproducts. | Reaction of the sulfonyl fluoride with residual alcohols from the starting materials or solvents. | - Ensure starting materials are free of alcohol impurities. - Use aprotic solvents. |
| Elimination side products in deoxyfluorination reactions. | The combination of the sulfonyl fluoride reagent and the base used can promote elimination, especially with activated alcohols. | - Optimize the choice of sulfonyl fluoride and base. For example, for activated alcohols susceptible to elimination, a less nucleophilic base might be beneficial.[3] |
| Low reactivity of the starting material (e.g., sterically hindered or electron-deficient substrates). | The electronic and steric properties of the substrate can significantly impact reaction rates. | - For less reactive substrates, stronger activating agents or more forcing reaction conditions (higher temperature, longer reaction time) may be necessary. - In sulfonamide synthesis from sulfonyl fluorides, a stronger base may be required for less reactive amines.[4] |
| Difficulty in purifying the sulfonyl fluoride product from byproducts. | Similar polarities of the product and impurities can make separation challenging. | - Simple silica plug filtration can be effective for purification.[5] - The choice of eluent for chromatography should be optimized based on the volatility of the product.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing sulfonyl fluorides?
A1: Common methods for synthesizing sulfonyl fluorides include:
-
Fluoride-Chloride Exchange: This is a traditional method involving the reaction of sulfonyl chlorides with a fluoride source like potassium fluoride (KF) or potassium bifluoride (KHF₂).[1][6]
-
From Thiols and Disulfides: These can be converted to sulfonyl fluorides through oxidative chlorination followed by fluoride exchange or by using reagents like Selectfluor.[1][6][7]
-
From Sulfonic Acids and Sulfonates: These can be converted to sulfonyl fluorides using reagents like cyanuric chloride/KHF₂ or thionyl fluoride.[2][6][7][8]
-
From Sulfonyl Hydrazides: These can be fluorinated using reagents like Selectfluor.[6][7]
-
From Aryl Halides and Diazonium Salts: These methods allow for the direct introduction of the sulfonyl fluoride moiety.[6][7][9]
Q2: How can I minimize the hydrolysis of my sulfonyl fluoride product?
A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Using potassium bifluoride (KHF₂) as a fluoride source instead of aqueous potassium fluoride can also reduce the extent of hydrolysis.[1]
Q3: My reaction to form a sulfonyl fluoride from a sulfonyl chloride is sluggish. What can I do?
A3: If the reaction is slow, you can try several approaches. Increasing the reaction temperature, extending the reaction time, or using a higher excess of the fluoride source can improve the conversion rate. Additionally, the choice of solvent can play a role; a polar aprotic solvent is often suitable. For sterically hindered or electron-deficient sulfonyl chlorides, more forcing conditions may be necessary.
Q4: I am observing a significant amount of sulfonic acid anhydride in my reaction. How can I avoid this?
A4: The formation of sulfonic acid anhydride is a known side reaction, particularly when attempting to convert sulfonic acids to sulfonyl fluorides using certain activating agents like thionyl fluoride.[2] A successful strategy to circumvent this is to use the corresponding sulfonate salt instead of the free sulfonic acid as the starting material.[2]
Q5: What is the best way to purify my sulfonyl fluoride product?
A5: Purification can often be achieved by simple silica plug filtration.[5] For more challenging separations, column chromatography on silica gel is a standard method. The choice of eluent is important and should be tailored to the properties of your specific sulfonyl fluoride, particularly its volatility.[5]
Experimental Protocols
Protocol 1: Synthesis of an Arenesulfonyl Fluoride from an Arenesulfonyl Chloride via Fluoride-Chloride Exchange
This protocol is a general procedure for the conversion of an arenesulfonyl chloride to the corresponding arenesulfonyl fluoride using potassium bifluoride.
Materials:
-
Arenesulfonyl chloride
-
Potassium bifluoride (KHF₂)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arenesulfonyl chloride (1.0 eq) and anhydrous acetonitrile.
-
Add potassium bifluoride (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude arenesulfonyl fluoride.
-
Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Visualizations
Caption: Workflow for the synthesis of arenesulfonyl fluorides.
Caption: Decision tree for troubleshooting byproduct formation.
References
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 2. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 7. Synthetic Routes to Arylsulfonyl Fluorides | MDPI [mdpi.com]
- 8. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]
Validation & Comparative
Comparative Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride and Alternative Sulfonylating Agents
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate sulfonylating agent is a critical step in the preparation of sulfonamides and other sulfur-containing compounds. This guide provides a comparative overview of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride and two common alternatives, p-toluenesulfonyl chloride (tosyl chloride) and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). The comparison focuses on their ¹H NMR spectral properties and synthetic accessibility, supported by experimental data.
Introduction to Sulfonylating Agents
Sulfonyl chlorides are a class of organic compounds widely used to introduce the sulfonyl group (-SO₂-) into molecules, most commonly through the formation of sulfonamides by reaction with amines. The choice of sulfonyl chloride can significantly influence the properties of the resulting molecule, including its biological activity, solubility, and fluorescent properties.
This compound is a key intermediate in the synthesis of various bioactive compounds. Notably, it is a precursor to 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides, which have been investigated as activators of the M2 isoform of pyruvate kinase (PKM2), a target in cancer therapy[1]. Its rigid, bicyclic structure provides a unique scaffold for drug design.
p-Toluenesulfonyl chloride (Tosyl chloride, TsCl) is one of the most common and versatile sulfonylating agents. It is valued for its stability, ease of handling, and the well-characterized reactivity of its derivatives. The tosyl group is often used as a protecting group for amines and alcohols.
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) is a fluorescent reagent used to label primary and secondary amines, amino acids, and proteins. The resulting dansyl sulfonamides exhibit strong fluorescence, making this reagent invaluable for qualitative and quantitative analysis in biochemistry and molecular biology.
Comparison of ¹H NMR Spectral Data
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) | Other Signals (ppm) | Solvent |
| This compound (Predicted) | ~7.0-8.0 (m, 3H) | ~2.6 (t, 2H, -CH₂-C=O), ~3.0 (t, 2H, -CH₂-Ar) | ~10.5 (s, 1H, -NH-) | DMSO-d₆ |
| p-Toluenesulfonyl chloride (Tosyl chloride) | 7.89 (d, J=8.3 Hz, 2H), 7.48 (d, J=8.3 Hz, 2H) | - | 2.48 (s, 3H, -CH₃) | CDCl₃ |
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) | 8.54-8.23 (m, 3H), 7.71-7.52 (m, 3H) | - | 2.97 (s, 6H, -N(CH₃)₂) | CDCl₃ |
Note: The predicted data for this compound is an estimation based on related structures and should be confirmed with experimental data.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and application of these reagents.
Synthesis of this compound
Step 1: Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline
Numerous methods exist for the synthesis of the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold[3][4]. A common approach involves the cyclization of a suitable precursor, such as a derivative of 3-(phenylamino)propanoic acid.
Step 2: Chlorosulfonation of 2-Oxo-1,2,3,4-tetrahydroquinoline
The 2-oxo-1,2,3,4-tetrahydroquinoline is then subjected to chlorosulfonation. A general procedure for a similar transformation involves:
-
Sulfonation: The tetrahydroquinoline core is reacted with concentrated sulfuric acid at elevated temperatures (e.g., 100°C) to introduce the sulfonic acid group.
-
Chlorination: The resulting sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to yield the sulfonyl chloride[2].
The workflow for this proposed synthesis is illustrated in the diagram below.
Caption: Proposed synthetic workflow for this compound.
Synthesis of p-Toluenesulfonyl chloride (Tosyl chloride)
Tosyl chloride is typically synthesized by the chlorosulfonation of toluene using chlorosulfonic acid.
-
Toluene is slowly added to an excess of chlorosulfonic acid at a low temperature (0-5°C).
-
The reaction mixture is stirred until the reaction is complete.
-
The mixture is then carefully poured onto crushed ice, causing the product to precipitate.
-
The solid tosyl chloride is collected by filtration, washed with cold water, and dried.
Synthesis of 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride)
Dansyl chloride is prepared by the chlorosulfonation of N,N-dimethyl-1-naphthylamine.
-
N,N-dimethyl-1-naphthylamine is dissolved in an inert solvent, such as chloroform or dichloromethane.
-
The solution is cooled, and chlorosulfonic acid is added dropwise while maintaining a low temperature.
-
After the addition is complete, the reaction is stirred for a period, and then quenched by pouring onto ice.
-
The product is extracted with an organic solvent, and the solvent is evaporated to yield dansyl chloride.
Performance Comparison
| Feature | This compound | p-Toluenesulfonyl chloride (Tosyl chloride) | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) |
| Primary Application | Intermediate for bioactive molecules, particularly enzyme modulators. | General-purpose sulfonylating agent, protecting group chemistry. | Fluorescent labeling of amines and proteins. |
| Structural Complexity | High, with a rigid bicyclic scaffold. | Low, simple aromatic ring. | Moderate, with a naphthalene core. |
| Fluorescent Properties | Non-fluorescent. | Non-fluorescent. | Highly fluorescent derivatives. |
| Synthetic Accessibility | Multi-step synthesis, not commercially available in large quantities. | Readily available commercially, straightforward synthesis. | Commercially available, multi-step synthesis. |
| Reactivity | Expected to be similar to other aryl sulfonyl chlorides. | Well-established and predictable reactivity. | High reactivity towards primary and secondary amines. |
Conclusion
The choice between this compound, tosyl chloride, and dansyl chloride depends heavily on the specific application.
-
This compound is the reagent of choice when the final product requires the unique structural features of the tetrahydroquinoline scaffold, for instance, in the design of specific enzyme inhibitors. Its synthesis is more involved, which may be a limiting factor for large-scale applications.
-
Tosyl chloride remains the workhorse for general sulfonamide synthesis and as a protecting group due to its low cost, high availability, and predictable reactivity.
-
Dansyl chloride is indispensable for applications requiring fluorescent detection, such as in proteomics and bioanalytical chemistry.
Researchers should carefully consider the desired properties of the final compound and the synthetic feasibility when selecting the most appropriate sulfonylating agent for their needs. Further investigation into the detailed characterization of this compound is warranted to facilitate its broader application in medicinal chemistry.
References
- 1. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride Supplier [benchchem.com]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydroquinoline synthesis [organic-chemistry.org]
Comparative Guide to 13C NMR Characterization of Tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for a series of substituted 1,2,3,4-tetrahydroquinoline derivatives. The data presented herein, supported by detailed experimental protocols, serves as a valuable resource for the structural elucidation and characterization of this important class of heterocyclic compounds, which are prevalent in numerous natural products and synthetic pharmaceuticals.
Comparison of 13C NMR Chemical Shifts
The 13C NMR chemical shifts of tetrahydroquinoline and its derivatives are influenced by the electronic environment of each carbon atom. Substituents on both the heterocyclic and carbocyclic rings induce predictable shifts, aiding in the determination of substitution patterns. The following table summarizes the 13C NMR chemical shift data for the parent tetrahydroquinoline and several of its substituted analogues.
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Substituent Carbons |
| 1,2,3,4-Tetrahydroquinoline | 42.1 | 27.2 | 22.5 | 122.1 | 129.3 | 117.0 | 126.6 | 114.3 | 144.8 | - |
| 1-Methyl-1,2,3,4-tetrahydroquinoline | 51.5 | 28.5 | 22.8 | 122.8 | 128.9 | 116.1 | 126.8 | 111.8 | 146.5 | 39.2 (N-CH3) |
| 1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline | 50.2 | 26.1 | 25.9 | 125.4 | 128.6 | 126.6 | 126.6 | 123.9 | 138.8 | 170.1 (C=O), 22.4 (N-C=O-CH3), 17.6 (C2-CH3)[1] |
| 6-Chloro-1,2,3,4-tetrahydroquinoline | 41.8 | 26.8 | 21.8 | 123.3 | 128.9 | 125.8 | 126.5 | 115.3 | 143.4 | - |
| 8-Methyl-1,2,3,4-tetrahydroquinoline | 42.0 | 27.5 | 22.1 | 122.0 | 127.1 | 117.2 | 129.8 | 121.5 | 143.0 | 17.8 (C8-CH3) |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible 13C NMR spectra. The following is a detailed methodology for the characterization of tetrahydroquinoline derivatives.
Sample Preparation
-
Weighing: Accurately weigh 50-100 mg of the tetrahydroquinoline derivative into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is commonly used as it is a versatile solvent for many organic compounds.[2]
-
Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
13C NMR Data Acquisition
The following parameters are recommended for a standard proton-decoupled 13C NMR experiment on a 400 MHz spectrometer:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically employed.[3]
-
Spectral Width (SW): Approximately 0-200 ppm.[3]
-
Acquisition Time (AQ): 1-2 seconds.[3]
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration.[3]
-
Number of Scans (NS): 128 or more scans are typically required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.[3]
-
Temperature: Standard room temperature (298 K) is usually sufficient.
Data Analysis and Interpretation
The assignment of carbon signals in the 13C NMR spectrum of tetrahydroquinoline derivatives is based on established chemical shift ranges and the influence of various substituents.
-
Aliphatic Carbons (C-2, C-3, C-4): These carbons typically resonate in the upfield region of the spectrum (20-55 ppm). The C-2 carbon, being adjacent to the nitrogen atom, is generally the most deshielded of the three.
-
Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): These carbons appear in the downfield region (110-150 ppm). The chemical shifts are sensitive to the nature and position of substituents on the carbocyclic ring. Electron-withdrawing groups will deshield the ortho and para carbons, while electron-donating groups will cause shielding.
-
Substituent Carbons: The chemical shifts of carbons within the substituent groups can also provide valuable structural information. For instance, the carbonyl carbon of an N-acetyl group appears significantly downfield (around 170 ppm).[1]
Workflow for 13C NMR Characterization
The following diagram illustrates the general workflow for the 13C NMR characterization of tetrahydroquinoline derivatives, from sample preparation to final data analysis.
References
A Comparative Guide to the Mass Spectrometry of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride and Alternative Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride and two common alternatives, Dansyl Chloride and p-Toluenesulfonyl Chloride (Tosyl Chloride). These reagents are frequently employed in chemical synthesis and derivatization for analytical purposes. Understanding their mass spectrometric behavior is crucial for reaction monitoring, impurity profiling, and structural elucidation.
Performance Comparison
The selection of a sulfonyl chloride reagent often depends on the specific application, such as its use as a chemical building block in medicinal chemistry or as a derivatizing agent to enhance detectability in mass spectrometry.[1] this compound serves as a key intermediate in the synthesis of novel sulfonamide derivatives.[1] Alternatives like Dansyl Chloride and Tosyl Chloride are widely used for derivatizing amines and phenols to improve their chromatographic and mass spectrometric properties.[2][3]
Physicochemical Properties and Mass Spectrometry Data
The following table summarizes key physicochemical properties and available mass spectrometry data for the three compounds. This information is essential for setting up mass spectrometry experiments and interpreting the resulting data.
| Property | This compound | Dansyl Chloride | p-Toluenesulfonyl Chloride (Tosyl Chloride) |
| CAS Number | 66657-42-9[4] | 605-65-2[5] | 98-59-9[3] |
| Molecular Formula | C₉H₈ClNO₃S[4] | C₁₂H₁₂ClNO₂S[5] | C₇H₇ClO₂S[6] |
| Molecular Weight | 245.68 g/mol [4] | 269.75 g/mol | 190.65 g/mol [3] |
| Key MS Fragments (m/z) | Data not readily available in public databases. Expected fragments would involve loss of SO₂Cl, Cl, and cleavage of the tetrahydroquinoline ring. | 269 (M+), 170, 168, 163[5] | 155, 91, 65[6] |
| Ionization Mode | Electrospray Ionization (ESI) is suitable. | Electrospray Ionization (ESI) is commonly used.[7] | Electron Ionization (EI) and Electrospray Ionization (ESI) are applicable.[6] |
Experimental Protocols
A general protocol for obtaining mass spectrometry data for sulfonyl chlorides using Electrospray Ionization (ESI) is provided below. This protocol can be adapted for each specific compound.
General Mass Spectrometry Protocol for Sulfonyl Chlorides
1. Sample Preparation:
-
Dissolve the sulfonyl chloride compound in a suitable organic solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL.[8]
-
Further dilute this stock solution with the same solvent to a final concentration of 1-10 µg/mL for analysis.[8]
-
If necessary, acidify the final solution with 0.1% formic acid to promote protonation and enhance signal intensity in positive ion mode.[9]
-
Caution: Sulfonyl chlorides are reactive and moisture-sensitive. Prepare solutions fresh and use anhydrous solvents if possible.
2. Mass Spectrometry Analysis:
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and fragmentation analysis.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters (Typical Starting Points):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 400 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
-
Data Acquisition:
-
Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 50-500) to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data. This is crucial for structural confirmation. Use a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.
-
3. Data Analysis:
-
Identify the monoisotopic mass of the parent compound.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation pattern can provide structural information. For sulfonyl chlorides, common fragmentation includes the loss of the sulfonyl chloride group or parts of it.[10]
Visualizing the Workflow
The following diagram illustrates a typical workflow for the mass spectrometry analysis of a synthetic compound like this compound.
Caption: A generalized workflow for mass spectrometry analysis.
References
- 1. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride Supplier [benchchem.com]
- 2. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]
- 3. p-Toluenesulfonyl Chloride | Tosyl Chloride Reagent [benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. Dansyl chloride | C12H12ClNO2S | CID 11801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. massspec.unm.edu [massspec.unm.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of Quinoline-6-sulfonyl Chloride and Quinoline-7-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Theoretical Underpinnings of Reactivity
The reactivity of the sulfonyl chloride group in these isomers is fundamentally governed by the electronic properties of the quinoline ring system. The nitrogen atom in the quinoline scaffold is electronegative and exerts an electron-withdrawing effect (-I and -M effects), which influences the electron density at various positions on the carbocyclic ring. This, in turn, dictates the electrophilicity of the sulfur atom in the sulfonyl chloride moiety.
The nitrogen atom's electron-withdrawing influence is more pronounced at positions ortho and para to it (positions 2, 4, 5, 7, and 9) through resonance. Position 6 is meta to the nitrogen atom and is therefore less influenced by its resonance effect, primarily feeling the inductive effect. Conversely, position 7 is para to the nitrogen in the benzenoid ring, and thus experiences a stronger deactivating effect. This suggests that the sulfur atom in quinoline-7-sulfonyl chloride is more electron-deficient and, consequently, more electrophilic and reactive towards nucleophiles than the sulfur atom in quinoline-6-sulfonyl chloride .
This difference in reactivity can be critical in synthetic planning, influencing reaction conditions, yields, and the potential for side reactions.
Data Presentation: A Comparative Overview
Given the absence of direct comparative kinetic data, the following table summarizes the expected and inferred differences in properties and reactivity based on theoretical electronic effects.
| Property | Quinoline-6-sulfonyl Chloride | Quinoline-7-sulfonyl Chloride | Rationale |
| Position on Quinoline Ring | 6-position (meta to nitrogen) | 7-position (para to nitrogen) | The position relative to the heteroatom dictates the electronic influence. |
| Electronic Effect of Nitrogen | Primarily inductive electron withdrawal. | Stronger resonance and inductive electron withdrawal. | The nitrogen atom's deactivating effect is more strongly felt at the 7-position due to resonance. |
| Electrophilicity of Sulfur | Lower | Higher | The greater electron withdrawal at the 7-position leads to a more electron-deficient and thus more electrophilic sulfonyl chloride group. |
| Predicted Reactivity | Less reactive towards nucleophiles. | More reactive towards nucleophiles. | A more electrophilic center will react faster with nucleophiles. This is a key consideration for reactions such as sulfonamide formation. |
| Typical Reaction Conditions | May require slightly more forcing conditions (e.g., higher temperature, longer reaction time, or stronger base). | Expected to react under milder conditions. | The higher intrinsic reactivity of the 7-isomer should allow for less stringent reaction parameters to achieve similar conversion rates. |
| Potential for Side Reactions | Lower | Potentially higher (e.g., hydrolysis of the sulfonyl chloride) | The increased reactivity of the 7-isomer could also make it more susceptible to reaction with trace nucleophiles, such as water, leading to the formation of the corresponding sulfonic acid.[1][2] |
Experimental Protocols
While a direct comparative study is unavailable, the following protocols for the synthesis and subsequent reaction of quinoline sulfonyl chlorides are representative of the methodologies employed in the literature.
General Procedure for the Synthesis of Quinoline Sulfonyl Chlorides
This protocol is adapted from the synthesis of related quinoline sulfonyl chlorides.[3]
-
Sulfonation: Quinoline is treated with an excess of chlorosulfonic acid at a controlled temperature. The reaction is typically stirred for several hours to ensure complete sulfonation.
-
Conversion to Sulfonyl Chloride: The resulting sulfonic acid can be converted to the sulfonyl chloride by reaction with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
-
Work-up and Isolation: The reaction mixture is carefully quenched with ice, and the precipitated sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
General Procedure for the Formation of Quinoline Sulfonamides
This protocol describes a typical reaction of a quinoline sulfonyl chloride with an amine to form a sulfonamide.[4]
-
Reaction Setup: The quinoline sulfonyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane or acetonitrile.
-
Addition of Amine: The desired amine, along with a base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct, is added to the solution at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Visualization of Reactivity Principles
The following diagrams illustrate the underlying electronic factors that lead to the differential reactivity of the 6- and 7-sulfonyl chloride isomers.
Caption: Comparative electronic effects on 6- and 7-positions.
Caption: A typical workflow for synthesizing quinoline sulfonamides.
Conclusion
References
- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Novel Drug Scaffolds: A Comparative Guide to Alternatives for 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical determinant of success in drug discovery. The compound 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride has emerged as a valuable building block, particularly in the development of activators for the M2 isoform of pyruvate kinase (PKM2), a key target in cancer metabolism. However, the exploration of alternative heterocyclic sulfonyl chlorides is essential for expanding chemical diversity, improving potency and selectivity, and overcoming potential liabilities. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data and detailed protocols, to inform the design and synthesis of next-generation therapeutic agents.
Introduction to the Core Scaffold and Its Alternatives
The this compound scaffold has proven effective in generating potent activators of PKM2.[1] These compounds allosterically bind to the enzyme, promoting its active tetrameric state and reprogramming cancer cell metabolism. The exploration of alternatives is driven by the desire to modulate pharmacological properties, explore new binding interactions, and identify novel intellectual property. This guide will focus on a selection of promising heterocyclic sulfonyl chloride alternatives, including tetrahydroisoquinolines and other related scaffolds.
Comparative Performance of Sulfonamide Derivatives
The following tables summarize the in vitro activity of sulfonamide derivatives synthesized from this compound and its alternatives. The data highlights the potency of these compounds in activating PKM2 or inhibiting other relevant kinase targets.
Table 1: In Vitro Activity of N,N'-Diarylsulfonamide PKM2 Activators
| Compound ID | Structure | AC50 (nM)[2] | Max Response (%)[2] | Solubility (µg/mL)[2] |
| 55 | Substituted N,N'-diarylsulfonamide | 43 | 84 | 7.3 |
| 56 | Substituted N,N'-diarylsulfonamide | 99 | 84 | 5.7 |
| 58 | Substituted N,N'-diarylsulfonamide | 38 | 82 | 51.2 |
Note: These N,N'-diarylsulfonamides, while not direct derivatives of the target quinolinone, represent a well-characterized class of PKM2 activators and serve as a benchmark for potency.
Table 2: In Vitro Activity of Tetrahydroisoquinoline-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (µM)[3] |
| GM-3-13 | Anti-angiogenesis | 5.44 |
| GM-3-18 | KRas (Colon Cancer Cell Lines) | 0.9 - 10.7 |
| GM-3-121 | Anti-angiogenesis | 1.72 |
| GM-3-121 | MCF-7 (Breast Cancer) | 0.43 µg/mL |
| GM-3-121 | MDA-MB-231 (Breast Cancer) | 0.37 µg/mL |
| GM-3-121 | Ishikawa (Endometrial Cancer) | 0.01 µg/mL |
Note: The tetrahydroisoquinoline scaffold is a versatile core for various kinase inhibitors, demonstrating the potential of this alternative scaffold in targeting different pathways.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language.
Caption: PKM2 Signaling Pathway and Point of Intervention.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of the title compound involves a two-step process starting from 1,2,3,4-tetrahydroquinolin-2-one.[4]
-
Sulfonation: To a cooled (0 °C) solution of 1,2,3,4-tetrahydroquinolin-2-one in a suitable solvent (e.g., chloroform), chlorosulfonic acid is added dropwise. The reaction mixture is stirred at this temperature for a specified period and then allowed to warm to room temperature.
-
Chlorination: The resulting sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to yield the desired sulfonyl chloride. The reaction is typically heated to ensure complete conversion.
-
Work-up and Purification: The reaction mixture is carefully quenched with ice-water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
General Procedure for Sulfonamide Synthesis
The synthesized sulfonyl chloride is a versatile intermediate for the preparation of a diverse library of sulfonamides.[5][6]
-
Reaction Setup: To a solution of the desired amine or aniline in a suitable solvent (e.g., dichloromethane or pyridine), this compound (or an alternative heterocyclic sulfonyl chloride) is added, often in the presence of a base such as triethylamine or pyridine to scavenge the generated HCl.
-
Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The final sulfonamide product is then purified by column chromatography or recrystallization.
In Vitro PKM2 Activation Assay
The potency of the synthesized compounds as PKM2 activators can be determined using a lactate dehydrogenase (LDH)-coupled enzyme assay.[7][8]
-
Reaction Mixture: A reaction mixture is prepared containing recombinant human PKM2, phosphoenolpyruvate (PEP), adenosine diphosphate (ADP), NADH, and lactate dehydrogenase in a suitable buffer.
-
Compound Incubation: The test compounds are serially diluted and added to the reaction mixture.
-
Measurement: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the rate of pyruvate formation by PKM2.
-
Data Analysis: The half-maximal activation concentration (AC50) values are determined by plotting the percentage of enzyme activation against the compound concentration and fitting the data to a dose-response curve.
Bioisosteric Replacements and Scaffold Hopping
The concept of bioisosterism provides a rational approach to designing alternatives to the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold.[9] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.
Table 3: Potential Bioisosteric Replacements for the Tetrahydroquinoline Scaffold
| Original Scaffold | Potential Bioisosteres | Rationale |
| 2-Oxo-1,2,3,4-tetrahydroquinoline | 1,2,3,4-Tetrahydroisoquinoline | Altered hydrogen bonding pattern and vector of substitution.[10] |
| 2,3-Dihydro-1H-inden-1-one | Removal of the lactam nitrogen to probe its importance in binding. | |
| Benzofuran-2(3H)-one | Replacement of the nitrogen with an oxygen atom to modify electronic properties. | |
| Thieno[3,2-b]pyrrole | Aromatic heterocyclic core with different electronic and steric properties. |
Scaffold hopping, a more drastic modification, involves replacing the entire core scaffold with a structurally different moiety that maintains the key pharmacophoric features. This strategy can lead to the discovery of novel chemical series with improved properties.
Conclusion
While this compound remains a valuable starting material for the synthesis of PKM2 activators, the exploration of alternative heterocyclic sulfonyl chlorides, such as those based on the tetrahydroisoquinoline scaffold, offers exciting opportunities for drug discovery. The comparative data presented in this guide highlights the potential of these alternative scaffolds to yield potent modulators of various biological targets. By employing rational design strategies, including bioisosteric replacement and scaffold hopping, researchers can expand the chemical space and increase the probability of discovering novel drug candidates with enhanced efficacy and safety profiles. The detailed experimental protocols provided herein serve as a practical resource for the synthesis and evaluation of these promising new classes of compounds.
References
- 1. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of substituted N,N'-diarylsulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shd-pub.org.rs [shd-pub.org.rs]
- 6. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents | MDPI [mdpi.com]
- 7. PKM2 Activity Assay [bio-protocol.org]
- 8. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
A Comparative Guide to the Synthesis of Functionalized Tetrahydroquinolines
The tetrahydroquinoline scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities. The development of efficient and versatile synthetic routes to access functionalized tetrahydroquinolines is, therefore, a topic of significant interest to researchers in organic synthesis and drug discovery. This guide provides a comparative overview of the most prominent synthetic strategies, complete with experimental data and detailed protocols for key methods.
Overview of Synthetic Strategies
The synthesis of functionalized tetrahydroquinolines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These include the direct reduction of pre-functionalized quinolines, cycloaddition reactions, domino or cascade reactions, and various named reactions historically used for quinoline synthesis that can be adapted for their saturated counterparts.
Comparison of Key Synthetic Routes
| Synthetic Route | General Description | Key Reagents/Catalysts | Yields | Stereoselectivity | Key Advantages | Limitations |
| Reduction of Quinolines | A straightforward approach involving the reduction of a pre-synthesized quinoline ring. | Catalytic hydrogenation (e.g., Pd/C, PtO2), transfer hydrogenation (e.g., Hantzsch ester), dissolving metal reduction (e.g., Na/EtOH), metal hydrides (e.g., NaBH4).[1][2] | Generally high (often >90%) | Can be highly enantioselective with chiral catalysts or reagents.[3][4] | Wide substrate scope, reliable, and often high-yielding. | Requires the prior synthesis of the quinoline precursor, which can be multi-step. |
| Povarov Reaction | A [4+2] cycloaddition reaction between an aniline, an aldehyde, and an alkene (dienophile). Often performed as a one-pot, three-component reaction.[5][6][7][8][9] | Lewis or Brønsted acids (e.g., BF3·OEt2, InCl3, I2).[6] | Moderate to excellent (49-93%).[6] | Can be made diastereoselective and enantioselective with chiral catalysts. | High atom economy, rapid construction of molecular complexity from simple starting materials.[5][6] | The scope of the alkene component can be limited, often requiring electron-rich olefins.[10] |
| Domino Reactions | Multi-step sequences where subsequent reactions occur in a single pot without the isolation of intermediates. Can involve reduction, cyclization, and other transformations.[11] | Varies depending on the specific sequence (e.g., Pd/C for reduction-cyclization).[11] | Often high (65-98%).[11] | Can be designed to be stereoselective. | High efficiency, reduces purification steps, and can lead to complex products in a single operation.[11] | The development of new domino sequences can be challenging and substrate-specific. |
| Organocatalytic Asymmetric Synthesis | Utilizes small, chiral organic molecules to catalyze the enantioselective formation of tetrahydroquinolines.[12][13][14] | Chiral phosphoric acids, prolinol ethers, cinchona alkaloids.[1][12][14] | Good to excellent (up to 99%).[1][12] | High enantioselectivity (often >90% ee).[1][12] | Avoids the use of metals, often proceeds under mild conditions, provides access to enantiopure products.[14] | Catalyst loading can sometimes be high, and substrate scope may be limited. |
| Skraup-Doebner-von Miller Reaction | A classic method involving the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ.[15][16][17][18] | Strong acids (e.g., H2SO4, HCl) and often an oxidizing agent.[2][15] | Variable, can be low due to polymerization.[18] | Not inherently stereoselective. | Uses readily available starting materials. | Harsh reaction conditions, often low yields, and lack of stereocontrol.[18] |
| Friedländer Annulation | The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[19][20][21][22] | Acid or base catalysis.[20][21] | Generally good. | Not inherently stereoselective. | A straightforward and versatile method for quinoline synthesis, which can be followed by reduction.[21] | Requires the synthesis of the 2-aminoaryl carbonyl precursor. |
| Combes Quinoline Synthesis | The acid-catalyzed condensation of an aniline with a β-diketone.[23][24][25][26] | Strong acids (e.g., H2SO4).[24][25] | Generally good. | Not inherently stereoselective. | Utilizes readily available β-diketones. | Can lead to regioisomeric mixtures with unsymmetrical β-diketones.[25] |
Experimental Protocols
Synthesis of a 2,4-Disubstituted Tetrahydroquinoline via a Three-Component Povarov Reaction
This protocol is a representative example of the Povarov reaction, which allows for the rapid assembly of the tetrahydroquinoline core from simple starting materials.[6]
Reaction: Aniline + Benzaldehyde + N-Vinylpyrrolidinone → 2-Phenyl-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline
Procedure: To a solution of aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in acetonitrile (5 mL) is added indium(III) chloride (10 mol%). The mixture is stirred at room temperature for 10 minutes. N-vinylpyrrolidinone (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature for an additional 6-8 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired tetrahydroquinoline derivative.
Expected Yield: 85-95%
Synthesis of 1,2,3,4-Tetrahydroquinoline by Reduction of Quinoline
This protocol describes a standard catalytic hydrogenation of quinoline to produce the parent tetrahydroquinoline.[2]
Reaction: Quinoline + H₂ → 1,2,3,4-Tetrahydroquinoline
Procedure: A solution of quinoline (10 mmol) in ethanol (50 mL) is placed in a hydrogenation vessel. Palladium on carbon (10% Pd/C, 5 mol%) is added to the solution. The vessel is sealed and purged with hydrogen gas, and then pressurized to 3-4 atm of H₂. The mixture is stirred vigorously at room temperature for 12-24 hours. After the reaction is complete (monitored by GC-MS or TLC), the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to give 1,2,3,4-tetrahydroquinoline.
Expected Yield: >95%
Mandatory Visualizations
Caption: Overview of major synthetic pathways to functionalized tetrahydroquinolines.
Caption: General workflow of the three-component Povarov reaction.
This guide provides a foundational understanding of the key synthetic strategies available for the preparation of functionalized tetrahydroquinolines. The choice of a particular method will depend on various factors, including the desired substitution pattern, the availability of starting materials, and the need for stereochemical control. For drug development professionals, the scalability and efficiency of a given route will also be a critical consideration.
References
- 1. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 2. uop.edu.pk [uop.edu.pk]
- 3. mdpi.com [mdpi.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Povarov Reaction in the Synthesis of Polycyclic Nitrogen Compounds Containing a Tetrahydroquinoline Fragment - ProQuest [proquest.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A povarov-type reaction to access tetrahydroquinolines from N -benzylhydroxylamines and alkenes in HFIP - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04014G [pubs.rsc.org]
- 11. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. experts.illinois.edu [experts.illinois.edu]
- 18. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 21. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. organicreactions.org [organicreactions.org]
- 23. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 24. iipseries.org [iipseries.org]
- 25. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 26. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
A Comparative Guide to Bioisosteres of the 2-Oxo-Tetrahydroquinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 2-oxo-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural and electronic properties make it an attractive starting point for drug discovery campaigns targeting a wide array of protein classes. However, optimization of lead compounds often requires fine-tuning of physicochemical and pharmacokinetic properties, such as solubility, metabolic stability, and off-target effects. Bioisosteric replacement is a powerful strategy to address these challenges by substituting a part of the molecule with a structurally different but functionally similar group.
This guide provides a comparative overview of selected bioisosteres for the 2-oxo-tetrahydroquinoline scaffold, presenting available experimental data to facilitate informed decisions in drug design and development.
Aza-Bioisosteres: The Case of 2-Oxo-tetrahydro-1,8-naphthyridine
One of the most direct and effective bioisosteric modifications of the 2-oxo-tetrahydroquinoline core is the introduction of a nitrogen atom into the carbocyclic ring, creating an aza-derivative. A notable example is the 2-oxo-tetrahydro-1,8-naphthyridine scaffold, which has been successfully employed to improve the metabolic stability of protein farnesyltransferase (PFT) inhibitors.
Rationale for Bioisosteric Replacement
The tetrahydroquinoline core of certain PFT inhibitors was found to be susceptible to cytochrome P450-mediated metabolism, leading to rapid clearance and poor pharmacokinetic profiles.[1] The introduction of a nitrogen atom at the 8-position to form the 2-oxo-tetrahydro-1,8-naphthyridine scaffold was hypothesized to alter the electronic properties of the ring system, potentially reducing its susceptibility to oxidative metabolism.[1]
Comparative Biological Data
The following table summarizes the in vitro potency and metabolic stability of a parent 2-oxo-tetrahydroquinoline PFT inhibitor and its 2-oxo-tetrahydro-1,8-naphthyridine bioisostere.
| Scaffold | Compound ID | Target | IC50 (nM) | Metabolic Stability (% remaining after 1h in human liver microsomes) |
| 2-Oxo-tetrahydroquinoline | 1 | Malarial PFT | ~50 | <10% |
| 2-Oxo-tetrahydro-1,8-naphthyridine | 18 | Malarial PFT | 9 | 65% |
| 2-Oxo-tetrahydro-1,8-naphthyridine | 20 | Malarial PFT | 5 | 75% |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2008, 18(2), 494-497.[1][2]
As the data indicates, the 2-oxo-tetrahydro-1,8-naphthyridine bioisosteres (18 and 20 ) not only retained but significantly improved the inhibitory potency against malarial PFT compared to the parent tetrahydroquinoline compound (1 ).[1] More importantly, the metabolic stability in human liver microsomes was dramatically enhanced, demonstrating the success of this bioisosteric replacement strategy.[1]
Signaling Pathway and Experimental Workflow
Figure 1: Simplified signaling pathway of protein farnesylation and its inhibition.
Figure 2: General experimental workflow for synthesis and evaluation of PFT inhibitors.
Other Potential Bioisosteres
While direct comparative data for the 2-oxo-tetrahydroquinoline scaffold is limited, several other heterocyclic systems are commonly employed as bioisosteres for lactam-containing scaffolds and warrant consideration.
Triazoles, Oxazoles, and Thiazoles
These five-membered aromatic heterocycles are frequently used as bioisosteric replacements for amide and lactam functionalities. They can mimic the hydrogen bonding capabilities and dipole moment of the amide bond while often offering improved metabolic stability and synthetic tractability. The nitrogen atoms in triazoles, and the heteroatoms in oxazoles and thiazoles, can act as hydrogen bond acceptors, mimicking the carbonyl oxygen of the lactam.
Saturated and sp³-Rich Scaffolds: 3,5-Methanobenzo[b]azepines
In a move away from flat aromatic systems, sp³-rich scaffolds are gaining traction as bioisosteres to improve solubility and other physicochemical properties. 3,5-Methanobenzo[b]azepines have been proposed as sp³-rich isosteres of quinolones.[3][4] This type of rigid, non-planar scaffold could be a valuable bioisostere for the 2-oxo-tetrahydroquinoline core, particularly in cases where interactions with the protein target are sensitive to the three-dimensional shape of the ligand.
Experimental Protocols
Protein Farnesyltransferase (PFT) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a protein or peptide substrate. A common method involves a scintillation proximity assay (SPA).
Materials:
-
Recombinant PFT enzyme
-
[³H]-Farnesyl pyrophosphate
-
Biotinylated peptide substrate (e.g., biotin-KRAS-CVIM)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 5 mM DTT)
-
Test compounds dissolved in DMSO
-
Microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microplate, add the test compound solution, recombinant PFT enzyme, and the biotinylated peptide substrate.
-
Initiate the reaction by adding [³H]-FPP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add streptavidin-coated SPA beads to the wells.
-
Incubate to allow the biotinylated peptide to bind to the beads.
-
Measure the radioactivity using a scintillation counter.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Metabolic Stability Assay (Human Liver Microsomes)
Principle: This assay assesses the in vitro metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Acetonitrile containing an internal standard for quenching and analysis
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLM and the test compound in phosphate buffer.
-
Pre-warm the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated from the rate of disappearance of the parent compound.
Conclusion
The 2-oxo-tetrahydro-1,8-naphthyridine scaffold stands out as a validated and highly effective bioisostere for the 2-oxo-tetrahydroquinoline core, particularly for improving metabolic stability while maintaining or enhancing biological activity. While direct comparative data for other potential bioisosteres like triazoles, oxazoles, thiazoles, and sp³-rich scaffolds are less readily available for this specific scaffold, they represent rational and widely used strategies in medicinal chemistry for lactam-containing molecules. The choice of a particular bioisostere will ultimately depend on the specific goals of the drug discovery program, including the desired property improvements and the synthetic feasibility. This guide provides a starting point for researchers to explore these possibilities in their efforts to develop novel and improved therapeutics based on the 2-oxo-tetrahydroquinoline scaffold.
References
- 1. 2-Oxo-tetrahydro-1,8-naphthyridines as Selective Inhibitors of Malarial Protein Farnesyltransferase Inhibitors and as Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Oxo-tetrahydro-1,8-naphthyridines as selective inhibitors of malarial protein farnesyltransferase and as anti-malarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bioassaysys.com [bioassaysys.com]
A Comparative Guide to Pentafluorophenyl Sulfonate Esters and Sulfonyl Chlorides in Synthesis
For researchers, scientists, and professionals in drug development, the choice of reagents for constructing sulfonamide linkages is a critical decision that impacts reaction efficiency, substrate scope, and overall synthetic strategy. Two prominent classes of reagents for this purpose are pentafluorophenyl (PFP) sulfonate esters and sulfonyl chlorides. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic applications.
At a Glance: Key Differences
| Feature | Pentafluorophenyl (PFP) Sulfonate Esters | Sulfonyl Chlorides |
| Reactivity | Less reactive; often require elevated temperatures and a base for sulfonamide formation.[1] | Highly reactive; readily react with amines, often at room temperature or below.[2] |
| Stability | Generally high; considered "shelf-stable" and can be stored at room temperature without special precautions. | Stability varies; many, especially heterocyclic sulfonyl chlorides, are unstable and may decompose upon storage. |
| Handling | Easier to handle due to higher stability. | Often require fresh preparation or careful storage at low temperatures. |
| Chemoselectivity | Higher potential for chemoselective reactions due to their attenuated reactivity. | Lower chemoselectivity due to high reactivity. |
| Substrate Scope | Broad, particularly useful for unstable heterocyclic systems. | Broad, but can be limited by the instability of the sulfonyl chloride itself.[3] |
Performance in Sulfonamide Synthesis: A Data-Driven Comparison
The following tables summarize experimental data for the synthesis of sulfonamides using both PFP sulfonate esters and sulfonyl chlorides, highlighting the typical yields and reaction conditions.
Table 1: Synthesis of Heterocyclic Sulfonamides using Pentafluorophenyl Sulfonate Esters
| PFP Sulfonate Ester | Amine | Product | Yield (%) |
| Pyridine-2-sulfonyl-OPFP | Benzylamine | N-Benzylpyridine-2-sulfonamide | 95 |
| Pyridine-2-sulfonyl-OPFP | Morpholine | 2-(Morpholinosulfonyl)pyridine | 98 |
| Pyrimidine-2-sulfonyl-OPFP | Benzylamine | N-Benzylpyrimidine-2-sulfonamide | 96 |
| Pyrimidine-2-sulfonyl-OPFP | Morpholine | 2-(Morpholinosulfonyl)pyrimidine | 94 |
| 5-Methyl-1,3,4-thiadiazole-2-sulfonyl-OPFP | Benzylamine | N-Benzyl-5-methyl-1,3,4-thiadiazole-2-sulfonamide | 98 |
| 5-Methyl-1,3,4-thiadiazole-2-sulfonyl-OPFP | Morpholine | 2-(Morpholinosulfonyl)-5-methyl-1,3,4-thiadiazole | 95 |
| Benzothiazole-2-sulfonyl-OPFP | Benzylamine | N-Benzylbenzothiazole-2-sulfonamide | 99 |
| Benzothiazole-2-sulfonyl-OPFP | Morpholine | 2-(Morpholinosulfonyl)benzothiazole | 98 |
OPFP = Pentafluorophenyl
Table 2: Synthesis of Sulfonamides using Sulfonyl Chlorides [2][4]
| Sulfonyl Chloride | Amine | Product | Yield (%) |
| Tosyl chloride | N-(trimethylsilyl)aniline | N-Phenyltosylamide | 98 |
| Tosyl chloride | N-(trimethylsilyl)dibenzylamine | N,N-Dibenzyltosylamide | 99 |
| Dansyl chloride | N-(trimethylsilyl)morpholine | Dansyl morpholide | 99 |
| 4-Carboxybenzenesulfonyl chloride | N-(trimethylsilyl)aniline | 4-Carboxy-N-phenylbenzenesulfonamide | 97 |
| Pyrimidine-2-sulfonyl chloride | Benzylamine | N-Benzylpyrimidine-2-sulfonamide | 94 |
Reactivity and Stability: A Deeper Dive
Reactivity: Sulfonyl chlorides are significantly more reactive electrophiles than PFP sulfonate esters. In a competitive experiment where a mixture of a PFP sulfonate ester and a sulfonyl chloride were reacted with an amine at 0 °C, the sulfonyl chloride reacted to form the corresponding sulfonamide, while the PFP sulfonate ester was largely recovered unreacted.[1] This difference in reactivity allows for chemoselective transformations where a more reactive functional group can be targeted in the presence of a PFP sulfonate ester.
Stability: The enhanced stability of PFP sulfonate esters is a major advantage, particularly when working with electron-deficient heterocyclic systems. Many heterocyclic sulfonyl chlorides are prone to decomposition, often through the extrusion of sulfur dioxide, necessitating their immediate use after preparation. In contrast, PFP sulfonate esters are typically stable solids that can be stored for extended periods at room temperature. For instance, pyridine-2-sulfonyl chloride is only moderately stable and requires storage at low temperatures, whereas its corresponding PFP sulfonate ester is highly stable.
Experimental Protocols
Synthesis of N-Benzyl-4,6-dimethylpyrimidine-2-sulfonamide from the corresponding Sulfonyl Chloride[5]
-
Preparation of the Sulfonyl Chloride: 4,6-Dimethyl-2-mercaptopyrimidine (0.701 g, 5 mmol) is stirred in a mixture of 25 mL of CH₂Cl₂ and 25 mL of 1 M HCl containing 25 wt % CaCl₂ in a 125-mL Erlenmeyer flask for 10 minutes at -30 to -25 °C.
-
Oxidation: 5.25% aqueous sodium hypochlorite (NaOCl, 15 mL, 11.25 mmol) is added dropwise over 10 minutes, maintaining the temperature between -30 and -25 °C. The mixture is stirred for an additional 10 minutes.
-
Work-up of Sulfonyl Chloride: The layers are separated, and the aqueous layer is extracted with 10 mL of CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the crude sulfonyl chloride.
-
Sulfonamide Formation: The crude sulfonyl chloride is dissolved in 25 mL of CH₂Cl₂ and cooled to 0 °C. Benzylamine (0.536 g, 5 mmol) is added, and the solution is stirred for 30 minutes at 0 °C.
-
Final Work-up and Purification: The solution is washed with 1 M phosphoric acid, water, and brine. The organic layer is dried over Na₂SO₄ and concentrated. The crude product is purified by chromatography to afford N-benzyl-4,6-dimethylpyrimidine-2-sulfonamide.
General Procedure for the Synthesis of Sulfonamides from Heterocyclic Pentafluorophenyl Sulfonate Esters[3]
-
Reaction Setup: To a solution of the heterocyclic pentafluorophenyl sulfonate ester (1.0 equiv) in acetonitrile (CH₃CN), the desired amine (1.1 equiv) is added at room temperature.
-
Reaction Progression: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions with simple primary and secondary amines are typically complete within 1 hour.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the pure sulfonamide.
Visualizing the Synthetic Choice: A Decision Pathway
The selection between a PFP sulfonate ester and a sulfonyl chloride can be guided by the stability of the required sulfonating agent and the desired reaction conditions. The following diagram illustrates a logical workflow for making this choice.
Caption: A decision-making flowchart for selecting between a sulfonyl chloride and a PFP sulfonate ester.
Conclusion
Both pentafluorophenyl sulfonate esters and sulfonyl chlorides are effective reagents for the synthesis of sulfonamides. Sulfonyl chlorides offer high reactivity, leading to rapid reaction times. However, their utility can be hampered by their instability, particularly in the case of electron-deficient heterocyclic derivatives.
Pentafluorophenyl sulfonate esters, in contrast, provide a stable and easy-to-handle alternative. Their attenuated reactivity, while requiring slightly more forcing conditions for sulfonamide formation, can be advantageous for achieving chemoselectivity in complex molecules. For syntheses involving unstable sulfonyl chlorides or requiring a robust, storable sulfonating agent, PFP sulfonate esters represent a superior choice. The selection of the appropriate reagent should, therefore, be guided by a careful consideration of the stability of the sulfonating agent, the reactivity of the amine, and the overall synthetic strategy.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper and safe disposal of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Core Safety and Handling Principles
This compound belongs to the sulfonyl chloride class of compounds. These are reactive chemicals that require careful handling. The primary hazards stem from their reactivity, particularly with water and other nucleophiles.[1]
Key Hazards:
-
Corrosivity: Can cause severe burns to the skin, eyes, and respiratory tract.[1]
-
Reactivity with Water: Reacts exothermically with water, including moisture in the air, to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction can be vigorous.[1][2]
-
Hazardous Decomposition: Decomposition can release toxic fumes, including hydrogen chloride, carbon monoxide, and oxides of sulfur and nitrogen.[1]
A full suite of Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood.[1]
Hazard and Incompatibility Summary
Proper segregation and handling of chemical waste are paramount. The following table summarizes crucial data regarding the hazards and incompatibilities of sulfonyl chlorides, which should be applied to this compound.
| Hazard Category | Description | Citation |
| Primary Hazards | Corrosive, Water-Reactive | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, amines, alcohols.[1][2] | [1][2] |
| Reaction with Water | Exothermic reaction producing corrosive acids. | [1][2] |
| Spill Response | Absorb with inert, non-combustible material (e.g., sand, vermiculite). Do not use water or combustible materials like sawdust. | [3][4] |
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on the quantity of the waste. Two distinct procedures for residual and bulk quantities are outlined below.
Disposal of Residual Quantities (e.g., from cleaning glassware)
This procedure is intended for dilute solutions or trace amounts of the compound.
Methodology:
-
Preparation: In a certified chemical fume hood, prepare a large beaker containing a saturated sodium bicarbonate solution. Place this beaker in an ice bath and begin vigorous stirring. A general guideline is to use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride.[5]
-
Slow Addition: Carefully and slowly, add the solution containing residual this compound to the cold, stirred basic solution in a dropwise manner.[1][5] CAUTION: This quenching reaction is exothermic and will generate gas (carbon dioxide). The rate of addition must be carefully controlled to prevent excessive foaming and a rapid increase in temperature.[1]
-
Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for at least 30-60 minutes to ensure all the sulfonyl chloride has been hydrolyzed.[1][5]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Using pH paper, test the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more saturated sodium bicarbonate solution until the desired pH is achieved.[1][5]
-
Final Disposal: The neutralized aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal through your institution's Environmental Health and Safety (EHS) office.[5]
Disposal of Bulk Quantities
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[5]
Methodology:
-
Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container. Do not mix it with non-halogenated waste, as this can significantly increase disposal costs.[5]
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name ("this compound"), associated hazards (Corrosive, Water-Reactive), and the date of accumulation.[5]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal through your institution's EHS office. All waste must be handled in accordance with local, state, and federal regulations.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS RN: 66657-42-9). Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Chemical Identifier:
Hazard Identification and Classification
This compound is classified as an irritant and is harmful.[4] It is crucial to handle this chemical with extreme care due to its hazardous properties.
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[5] |
| H314 | Causes severe skin burns and eye damage.[5][6] |
| H335 | May cause respiratory irritation.[5] |
As a sulfonyl chloride, it is also expected to be sensitive to moisture and may release toxic gases upon reaction with water or alcohols.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield.[8] | Protects against splashes of the corrosive material. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). | Prevents severe skin burns upon contact. Thicker gloves generally offer better protection.[9] |
| Body Protection | Chemical-resistant lab coat or apron with long sleeves.[8] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For situations with potential for aerosol generation or spills, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors should be used.[8][10] | Prevents inhalation of corrosive vapors and irritating dust. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
Operational and Disposal Plans
Storage:
-
Store in a dry, cool, and well-ventilated area designated for corrosive materials.[10]
-
Keep containers tightly closed to prevent moisture contact.[10]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]
Spill Management:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials or water.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report: Inform the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[10] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention. |
Disposal Plan:
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in compatible, properly sealed, and clearly labeled hazardous waste containers. The label should include the full chemical name and associated hazards (Corrosive, Harmful).
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8] Do not dispose of down the drain.[10] Uncleaned containers should be treated as the product itself.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 66657-42-9 [sigmaaldrich.com]
- 3. This compound - CAS:66657-42-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound, 500MG | Labscoop [labscoop.com]
- 5. chemical-label.com [chemical-label.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. CAS 66657-42-9: 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfon… [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. pppmag.com [pppmag.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
